Methyl 3-formyl-2-methoxybenzoate
Description
Properties
IUPAC Name |
methyl 3-formyl-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9-7(6-11)4-3-5-8(9)10(12)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIXZSDQNCRNMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Authored by a Senior Application Scientist
An In-depth Technical Guide to Methyl 3-formyl-2-methoxybenzoate
Foreword: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis and drug discovery, the strategic utility of highly functionalized aromatic scaffolds cannot be overstated. This compound emerges as a compound of significant interest, presenting researchers with a unique trifunctional architecture. The presence of an aldehyde, a methyl ester, and a methoxy group on a benzene ring—all in a specific ortho/meta relationship—offers a rich platform for complex molecular engineering. This guide is intended for researchers, chemists, and drug development professionals, providing a comprehensive technical overview of this molecule. We will delve into its chemical identity, plausible synthetic strategies, characteristic analytical signatures, potential applications, and essential safety protocols. The narrative that follows is grounded in established chemical principles, offering not just data, but the scientific rationale behind it.
Core Chemical and Physical Properties
This compound is a distinct organic compound whose utility is defined by its structure. The following table summarizes its key identifiers and computed physical properties. It is crucial to note that while its identity is well-established, comprehensive experimental data on its physical properties is not widely published; therefore, some values are based on computational predictions.
| Property | Value | Source(s) |
| CAS Number | 186312-96-9 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Purity (Typical) | ≥95% | [1] |
| Predicted Boiling Point | 328.1 ± 27.0 °C at 760 mmHg | N/A (Predicted) |
| Appearance | White to off-white solid (Expected) | N/A (Inferred) |
Molecular Structure Diagram
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Considerations
A definitive, high-yield synthesis protocol for this compound is not prominently documented in peer-reviewed literature, likely due to challenges in regioselectivity. Standard electrophilic aromatic substitution reactions on the precursor, methyl 2-methoxybenzoate, are complicated by the directing effects of the substituents. The methoxy group is a strong ortho-, para-director, while the methyl ester is a meta-director. The position para to the activating methoxy group (C5) is the most electronically and sterically favored site for substitution, leading to the formation of the isomeric Methyl 5-formyl-2-methoxybenzoate as the major product in many classical formylation reactions.[3]
However, the synthesis of the 3-formyl isomer is achievable. A plausible and widely applicable method is the Vilsmeier-Haack reaction , which utilizes a phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) system to generate the electrophilic Vilsmeier reagent.
Proposed Synthetic Workflow: Vilsmeier-Haack Formylation
This protocol describes a general approach. Researchers must optimize reaction conditions (temperature, time, stoichiometry) and employ rigorous purification to isolate the desired C3-formylated product from its isomers.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
-
Vilsmeier Reagent Preparation: In a three-necked, flame-dried flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with vigorous stirring. The formation of the solid Vilsmeier reagent (chloroiminium salt) will be observed. Allow the mixture to stir at 0 °C for 30 minutes.
-
Formylation: Dissolve the starting material, methyl 2-methoxybenzoate (1.0 eq.), in a suitable solvent (e.g., DMF or a chlorinated solvent like 1,2-dichloroethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Heating is necessary to overcome the activation energy for the electrophilic attack on the moderately activated aromatic ring.
-
Workup and Hydrolysis: Upon completion, cool the reaction mixture to 0 °C and carefully quench by pouring it over crushed ice. Add a saturated aqueous solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate iminium salt to the aldehyde. Stir vigorously until hydrolysis is complete.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue will be a mixture of isomers. Purify this mixture using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the 3-formyl and 5-formyl isomers.
Trustworthiness Note: The key to this protocol's success lies in the final purification step. The polarity difference between the 3-formyl and 5-formyl isomers should be sufficient for separation via silica gel chromatography, but this must be validated experimentally.
Spectroscopic Characterization (Predicted)
Experimental spectra for this compound are not widely available in public databases. The following analysis is based on established principles of NMR spectroscopy and provides a reliable prediction of the expected spectrum.
Predicted ¹H NMR Spectrum
-
Aldehyde Proton (-CHO): A singlet is expected at a highly deshielded position, typically δ 9.8-10.5 ppm . This significant downfield shift is due to the strong anisotropic effect of the carbonyl group.
-
Aromatic Protons (Ar-H): The three protons on the aromatic ring will exhibit a complex splitting pattern.
-
H6 (ortho to ester): This proton will be a doublet of doublets (dd), coupled to both H5 and H4. Expected around δ 7.8-8.0 ppm .
-
H4 (ortho to aldehyde): This proton will also be a doublet of doublets (dd), coupled to H5 and H6. Expected around δ 7.7-7.9 ppm .
-
H5 (para to ester): This proton will appear as a triplet or doublet of doublets (t or dd), coupled to H4 and H6. Expected around δ 7.2-7.4 ppm .
-
-
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons is expected around δ 3.9-4.1 ppm .
-
Ester Methyl Protons (-COOCH₃): A second sharp singlet for the three ester methyl protons will appear, typically slightly upfield from the methoxy protons, around δ 3.8-3.9 ppm .
Expected ¹³C NMR Signals
-
Carbonyl Carbons: Two signals in the highly deshielded region: C=O (aldehyde) ~190-195 ppm and C=O (ester) ~165-170 ppm.
-
Aromatic Carbons: Six distinct signals between ~110-160 ppm, including the two oxygen-substituted carbons (C1, C2) at the lower end of this range.
-
Methyl Carbons: Two signals in the upfield region: -OCH₃ ~55-60 ppm and -COOCH₃ ~50-55 ppm.
Expected Mass Spectrometry Fragmentation
In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 194. Key fragmentation patterns would include the loss of the methoxy radical (M-31, m/z=163) and the loss of the ester methyl group (M-15, m/z=179).
Applications in Research and Development
This compound is a versatile intermediate whose value lies in the orthogonal reactivity of its three functional groups. This allows for sequential, selective transformations, making it a powerful tool in the synthesis of complex target molecules.
-
Pharmaceutical Synthesis: As a substituted benzaldehyde, it is a precursor for heterocyclic compounds like quinolines, benzofurans, and isoquinolines, which are common scaffolds in medicinal chemistry.[4] The aldehyde can be used to build these ring systems through reactions like the Friedländer annulation or Wittig-type reactions followed by cyclization.
-
Agrochemicals and Materials Science: The unique electronic and steric environment of the aromatic ring can be exploited to synthesize novel pesticides, herbicides, or functional organic materials such as dyes and polymers.
-
Fine Chemicals and Fragrances: The aromatic aldehyde moiety is a common feature in fragrance chemistry, suggesting its potential use in developing new aromatic compounds.[4]
Diagram of Potential Synthetic Transformations
Caption: Synthetic utility of this compound.
Safety and Handling
| Hazard Category | Precautionary Statement | Source(s) |
| Eye Irritation | Causes serious eye irritation. (H319) | [5][6] |
| Skin Irritation | Causes skin irritation. (H315) | [5][6] |
| Respiratory Irritation | May cause respiratory irritation. (H335) | [5][6] |
| Handling | Avoid breathing dust/fumes. Wash skin thoroughly after handling. Use only in a well-ventilated area or fume hood. | [5][6] |
| Personal Protection | Wear protective gloves, safety glasses with side shields, and a lab coat. (P280) | [5] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated place. | N/A (Standard) |
Disclaimer: This safety information is extrapolated from related compounds. Always consult a comprehensive, compound-specific SDS from the supplier before handling and perform a thorough risk assessment.
References
- 1. calpaclab.com [calpaclab.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]
- 4. This compound [myskinrecipes.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. aksci.com [aksci.com]
Structure Elucidation of Methyl 3-formyl-2-methoxybenzoate: A Multi-technique Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The definitive assignment of a chemical structure is a foundational requirement in chemical synthesis, drug discovery, and materials science. This guide provides an in-depth, technically-grounded walkthrough for the structure elucidation of methyl 3-formyl-2-methoxybenzoate (CAS: 186312-96-9), a key intermediate in organic synthesis.[1] We will move beyond a simple recitation of data to explain the causal logic behind the strategic application of spectroscopic techniques. This document details the integrated use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy to build a self-validating structural hypothesis, culminating in an unambiguous molecular confirmation.
Foundational Analysis: The Molecular Blueprint
Before any spectroscopic analysis, the first step is to establish the molecular formula and the degree of unsaturation. For this compound, the molecular formula is C₁₀H₁₀O₄.[1] This information is typically confirmed by high-resolution mass spectrometry (HRMS) or elemental analysis.[2]
From the molecular formula, we calculate the Hydrogen Deficiency Index (HDI), a critical value that reveals the total number of rings and/or π-bonds within the molecule.[2]
HDI Calculation: The formula for calculating HDI is: HDI = C - (H/2) - (X/2) + (N/2) + 1 Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.
For C₁₀H₁₀O₄: HDI = 10 - (10/2) - (0/2) + (0/2) + 1 = 10 - 5 + 1 = 6
An HDI of 6 immediately suggests a significant degree of unsaturation. A benzene ring accounts for an HDI of 4 (one ring and three π-bonds). The remaining HDI of 2 must be accounted for by other π-bonds, which, given the presence of four oxygen atoms, are strongly indicative of two carbonyl groups (C=O), one for the aldehyde and one for the ester.
Strategic Elucidation Workflow
A robust structure elucidation strategy is not a linear path but an iterative process where each piece of data informs the next experiment and refines the hypothesis. The workflow is designed to be self-validating at each stage.
Caption: A logical workflow for structure elucidation.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns.[3] Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization techniques suitable for this molecule.[3]
Expected Data:
| Parameter | Expected Value | Interpretation |
|---|---|---|
| Molecular Formula | C₁₀H₁₀O₄ | - |
| Exact Mass | 194.0579 | Basis for High-Resolution Mass Spectrometry (HRMS) measurement. |
| Molecular Weight | 194.18 g/mol | Basis for Low-Resolution Mass Spectrometry measurement.[1] |
| [M+H]⁺ | 195.0657 | Expected parent ion in positive-ion mode ESI-MS. |
| [M+Na]⁺ | 217.0477 | Common sodium adduct observed in ESI-MS. |
| Key Fragments | m/z 163, 135, 107 | Loss of -OCH₃ (31 Da), -COOCH₃ (59 Da), and both respectively. |
Interpretation of Fragmentation: The molecular ion peak at m/z 194 (or its protonated/sodiated adduct) is the most critical piece of data, confirming the molecular weight. The fragmentation pattern provides structural validation:
-
Loss of 31 Da (-OCH₃): A peak at m/z 163 would strongly suggest the loss of a methoxy radical from either the ester or the ether group.
-
Loss of 59 Da (-COOCH₃): A peak at m/z 135 indicates the cleavage of the entire methyl ester group, a common fragmentation pathway for methyl benzoates.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an ESI source.
-
Data Acquisition: Infuse the sample directly or via LC inlet into the mass spectrometer operating in positive ion mode. Acquire data over a mass range of m/z 50-500.
-
Analysis: Determine the exact mass of the parent ion ([M+H]⁺) and compare it to the theoretical exact mass for C₁₀H₁₁O₄⁺ (the protonated form) to confirm the elemental composition.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[4]
Expected Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| ~3050-3100 | C-H Stretch | Aromatic | Confirms the presence of the benzene ring. |
| ~2850-2960 | C-H Stretch | sp³ (Methyl) | Indicates the -OCH₃ and -COOCH₃ groups. |
| ~2820 & ~2720 | C-H Stretch (Fermi Doublet) | Aldehyde (CHO) | A highly diagnostic pair of peaks for an aldehyde C-H bond. |
| ~1725-1735 | C=O Stretch | Ester (Carbonyl) | Confirms the methyl ester functional group. |
| ~1690-1700 | C=O Stretch | Aldehyde (Carbonyl) | Confirms the aldehyde functional group. Conjugation to the ring lowers the frequency. |
| ~1580-1600 | C=C Stretch | Aromatic Ring | Further evidence of the benzene ring. |
| ~1250-1300 | C-O Stretch | Aryl Ether | Strong absorption indicating the Ar-O-CH₃ bond. |
| ~1100-1150 | C-O Stretch | Ester | Strong absorption from the ester C-O linkage. |
Interpretation: The IR spectrum provides a quick and definitive checklist of the expected functional groups. The most telling signals would be the two distinct carbonyl (C=O) stretches—one for the ester at a higher wavenumber and one for the conjugated aldehyde at a slightly lower wavenumber. The presence of the aldehyde is unequivocally confirmed by the characteristic Fermi doublet around 2820 and 2720 cm⁻¹.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the carbon skeleton, proton environments, and their connectivity.[5]
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. For this compound, all 10 carbon atoms are chemically distinct, and we expect to see 10 unique signals.
Expected Data:
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
|---|---|---|---|
| ~191 | C=O | Aldehyde (C7) | Aldehyde carbons are highly deshielded. |
| ~166 | C=O | Ester (C8) | Ester carbonyl carbons are also significantly deshielded. |
| ~160 | Aromatic C-O | C2 | Aromatic carbon attached to the electron-donating -OCH₃ group is deshielded. |
| ~135 | Aromatic C-H | C6 | Aromatic CH ortho to the formyl group. |
| ~133 | Aromatic C-C=O | C1 | Quaternary carbon attached to the ester group. |
| ~129 | Aromatic C-C=O | C3 | Quaternary carbon attached to the formyl group. |
| ~125 | Aromatic C-H | C4 | Aromatic CH para to the methoxy group. |
| ~118 | Aromatic C-H | C5 | Aromatic CH ortho to the methoxy group. |
| ~63 | -OCH₃ | C10 | Methoxy group ortho to two electron-withdrawing groups can be shifted downfield.[6] |
| ~52 | -COOCH₃ | C9 | Typical chemical shift for a methyl ester carbon. |
Note: Numbering is based on the diagram below. Exact chemical shifts are predictions and can vary based on solvent and concentration.
¹H NMR Spectroscopy: Proton Environment and Connectivity
The ¹H NMR spectrum details the proton environments, their relative numbers (integration), and how they are connected to neighboring protons (spin-spin coupling).
Caption: Structure of this compound.
Expected Data:
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| 10.4 | 1H | s (singlet) | - | Aldehyde (-CHO) |
| 7.95 | 1H | dd (doublet of doublets) | ~7.8, 1.5 | H6 |
| 7.70 | 1H | dd (doublet of doublets) | ~7.8, 1.5 | H4 |
| 7.25 | 1H | t (triplet) | ~7.8 | H5 |
| 4.05 | 3H | s (singlet) | - | Methoxy (-OCH₃) |
| 3.90 | 3H | s (singlet) | - | Ester Methyl (-COOCH₃) |
Interpretation and Causality:
-
Aldehyde Proton (10.4 ppm): This highly deshielded singlet is a classic indicator of an aldehyde proton. It is a singlet because it has no adjacent protons to couple with.
-
Aromatic Protons (7.25-7.95 ppm): The three protons on the benzene ring are in the typical aromatic region. Their substitution pattern (1,2,3-trisubstituted) gives rise to a characteristic set of coupled signals. H5 appears as a triplet because it is coupled to both H4 and H6. H4 and H6 each appear as a doublet of doublets, being coupled to H5 (large ortho coupling, J ≈ 7.8 Hz) and to each other (small meta coupling, J ≈ 1.5 Hz).
-
Methoxy and Ester Methyl Protons (4.05, 3.90 ppm): These two sharp singlets, each integrating to 3 protons, confirm the presence of the two distinct methyl groups. The methoxy group directly on the ring is typically slightly more deshielded than the ester methyl group.
2D NMR Spectroscopy: Assembling the Puzzle
While 1D NMR provides the pieces, 2D NMR experiments like HSQC and HMBC provide the instructions for assembling them.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would definitively link the proton at 7.95 ppm to the carbon at ~135 ppm (H6-C6), the proton at 7.70 ppm to the carbon at ~125 ppm (H4-C4), and so on for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.
Caption: Expected key 2- and 3-bond HMBC correlations.
Crucial HMBC Correlations for Final Proof:
-
Aldehyde Proton to Ring: The aldehyde proton (δ ~10.4) should show a correlation to the quaternary carbon C3 (δ ~129) and the protonated carbon C4 (δ ~125). This definitively places the formyl group at position 3.
-
Methoxy Protons to Ring: The methoxy protons (δ ~4.05) will correlate to the C2 carbon (δ ~160), confirming its position at C2.
-
Ester Methyl Protons to Carbonyl: The ester methyl protons (δ ~3.90) will correlate to the ester carbonyl carbon C8 (δ ~166), confirming the methyl ester functionality.
-
Aromatic Protons to Substituents: The aromatic proton H4 will show a correlation to the aldehyde carbonyl C7, and the H6 proton will show a correlation to the ester carbonyl C8, locking in the relative positions of all substituents.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Ensure adequate resolution and signal-to-noise.
-
2D Spectra Acquisition: Perform standard 2D experiments, including gCOSY, gHSQC, and gHMBC, using default parameter sets and optimizing for the expected chemical shift ranges.
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the 1D spectra for chemical shifts, integrations, and coupling constants. Use the 2D spectra to build connectivity maps and assemble the final structure.
Conclusion
The structure of this compound is unambiguously elucidated through a logical and systematic application of modern spectroscopic techniques. The foundational data from MS and IR spectroscopy confirm the molecular formula and the presence of key functional groups. This framework is then populated with definitive atomic-level detail by a suite of 1D and 2D NMR experiments. The combined, self-validating data from these methods provides an unassailable confirmation of the proposed structure, a critical requirement for its application in research and development. For absolute stereochemical confirmation where applicable, or in cases of ambiguity, single-crystal X-ray diffraction would serve as the final arbiter of structure.[8]
References
- 1. This compound [myskinrecipes.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 8. Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Z Guide to Methyl 3-formyl-2-methoxybenzoate: Synthesis, Characterization, and Applications
For researchers, scientists, and drug development professionals
This technical guide provides an in-depth overview of Methyl 3-formyl-2-methoxybenzoate, a key organic intermediate. We will cover its core identification, physicochemical properties, a detailed synthesis protocol, spectroscopic analysis for structural validation, and its significant applications in modern chemistry, particularly in the synthesis of pharmaceutical compounds.
Core Compound Identification
Precise identification is the foundation of all chemical research. This compound is registered under a unique CAS number, which ensures unambiguous identification in global databases and procurement systems.
| Identifier | Value | Source(s) |
| CAS Number | 186312-96-9 | [1][2][3][4] |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₀H₁₀O₄ | [1][2][4][5] |
| Molecular Weight | 194.18 g/mol | [1][4][5] |
| InChIKey | VCIXZSDQNCRNMK-UHFFFAOYSA-N | [2] |
Physicochemical Properties & Handling
Understanding the physical properties of a compound is crucial for its proper handling, storage, and use in reactions.
| Property | Value | Source(s) |
| Appearance | White to off-white powder | [6] |
| Boiling Point | 328.1 ± 27.0 °C (Predicted) | [5] |
| Storage Conditions | 2-8°C, under inert gas atmosphere | [1][5] |
Safety & Handling:
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[7][8]. Therefore, appropriate personal protective equipment (PPE) is mandatory.
-
Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood[7][8].
-
Personal Protective Equipment: Wear protective gloves, lab coats, and safety glasses or goggles[7][8].
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Keep containers tightly sealed when not in use[7][8].
Synthesis Protocol: Formylation of Methyl 2-methoxybenzoate
This compound is not as commonly referenced in synthesis literature as its 5-formyl isomer. However, a general and effective method for introducing a formyl group onto an activated aromatic ring is the Duff reaction or a related formylation using hexamine (urotropine). The following protocol is based on established chemical principles for such transformations. The logic here is to start with the commercially available ester, Methyl 2-methoxybenzoate, and introduce the aldehyde group. This avoids potential side reactions that could occur if the aldehyde were present during the initial esterification.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of Methyl 2-methoxybenzoate (1 equivalent) in a suitable acidic medium like methanesulfonic acid, cool the mixture to 0-10 °C in an ice bath. The acid acts as both solvent and catalyst.
-
Reagent Addition: Slowly add urotropine (hexamethylenetetramine) (2-3 equivalents) portion-wise, ensuring the temperature remains controlled. Urotropine serves as the formylating agent.
-
Reaction Progression: After addition is complete, slowly warm the mixture to 80-90 °C and stir for 12-16 hours. The elevated temperature is necessary to drive the formylation and subsequent hydrolysis of the intermediate iminium species.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice water.
-
Neutralization & Isolation: Adjust the pH of the aqueous solution to 6-7 using a sodium hydroxide solution. This will precipitate the crude product.
-
Purification: Filter the resulting solid, wash thoroughly with water, and dry under a vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified via flash column chromatography on silica gel.
Synthesis Workflow Diagram:
Caption: Workflow for the formylation of Methyl 2-methoxybenzoate.
Spectroscopic Analysis and Structural Elucidation
Confirming the structure of the synthesized product is a critical, self-validating step. The key functional groups to identify are the methyl ester, the methoxy group, the newly introduced aldehyde (formyl) group, and the substitution pattern on the aromatic ring.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most informative tool here.
-
Aldehyde Proton (CHO): A singlet peak is expected far downfield, typically between δ 9.8-10.1 ppm. This is highly characteristic and confirms the formylation was successful.
-
Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.5 ppm). Their splitting pattern (e.g., doublet, triplet, doublet of doublets) and coupling constants will confirm the 1,2,3-trisubstitution pattern.
-
Methoxy Protons (OCH₃): A sharp singlet integrating to three protons will be present, likely around δ 3.9-4.0 ppm.
-
Ester Methyl Protons (COOCH₃): Another sharp singlet integrating to three protons will appear, typically around δ 3.8-3.9 ppm.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbons: Two distinct peaks will be observed in the downfield region: the aldehyde carbonyl (~190 ppm) and the ester carbonyl (~165 ppm).
-
Aromatic Carbons: Six peaks corresponding to the benzene ring carbons will be seen between ~110-160 ppm.
-
Methyl Carbons: Two peaks in the upfield region (~50-60 ppm) will correspond to the methoxy and ester methyl carbons.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretching: Two strong, sharp absorption bands will be prominent. The aldehyde C=O stretch typically appears around 1700-1710 cm⁻¹, while the ester C=O stretch is found slightly higher, around 1720-1730 cm⁻¹.
-
C-H Stretching (Aldehyde): A characteristic, though sometimes weak, pair of bands can be seen around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C-O Stretching: Strong bands between 1000-1300 cm⁻¹ will indicate the C-O bonds of the ester and ether groups.
-
Applications in Research and Drug Development
The true value of this compound lies in its utility as a versatile building block. The presence of three distinct functional groups—aldehyde, ester, and methoxy—on a benzene scaffold allows for sequential and regioselective reactions, making it a valuable intermediate in multi-step syntheses.
Its structural motifs are found in various bioactive molecules. The aldehyde group is a prime handle for reactions like:
-
Reductive Amination: To introduce amine functionalities.
-
Wittig Reaction: To form alkenes.
-
Condensation Reactions: To build heterocyclic rings like quinolines and benzofurans, which are common cores in many pharmaceutical agents[5].
While its isomer, Methyl 5-formyl-2-methoxybenzoate, is a well-documented intermediate in the synthesis of the IBS drug Eluxadoline, the 3-formyl isomer serves as a crucial precursor for creating differently substituted analogs for structure-activity relationship (SAR) studies.[6]
Role in Medicinal Chemistry Workflow:
Caption: Synthetic utility in drug discovery workflows.
This compound is particularly useful in the synthesis of protein degrader building blocks and other fine chemicals for pharmaceutical development.[4][5] Its distinct substitution pattern allows chemists to explore novel chemical space in the pursuit of new therapeutic agents.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. 186312-96-9|this compound|BLD Pharm [bldpharm.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound [myskinrecipes.com]
- 6. nbinno.com [nbinno.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. aksci.com [aksci.com]
A Technical Guide to the Synthetic Landscape of Methyl 3-formyl-2-methoxybenzoate: Pathways to Novel Derivatives for Drug Discovery
Executive Summary: Methyl 3-formyl-2-methoxybenzoate is a trifunctional aromatic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of an aldehyde, a methyl ester, and a methoxy group on a benzene ring offers three distinct points for chemical modification, enabling the creation of diverse and complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthetic potential of this versatile building block. As a Senior Application Scientist, the focus is not merely on procedural steps but on the underlying mechanistic rationale and strategic considerations that inform the synthesis of high-value derivatives. We will explore derivatization of the aldehyde and ester functionalities and discuss advanced transformations of the aromatic core, providing field-proven protocols and insights to empower your research and development endeavors.
Chapter 1: The Core Scaffold: this compound
This compound (CAS No: 186312-96-9) serves as a foundational starting material.[1] Its strategic value lies in the orthogonal reactivity of its functional groups, which can be addressed sequentially or in tandem to build a library of derivatives.
Physicochemical Properties
A clear understanding of the starting material's properties is critical for handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 186312-96-9 | [1] |
| Molecular Formula | C₁₀H₁₀O₄ | [2][3] |
| Molecular Weight | 194.18 g/mol | [2] |
| Appearance | White to off-white powder/crystalline solid | - |
| Boiling Point | 328.1 ± 27.0 °C (Predicted) | [2] |
| Storage | 2-8°C, under inert gas atmosphere | [2] |
Proposed Synthesis: Ortho-Formylation of Methyl 2-methoxybenzoate
The synthesis of this compound can be efficiently achieved via an electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the method of choice for this transformation, offering a regioselective and high-yielding route.[4][5] The starting material, Methyl 2-methoxybenzoate, possesses two activating groups: the methoxy (-OCH₃) and the methyl ester (-COOCH₃). The methoxy group is a strong ortho-, para-director, while the ester is a meta-director and deactivating. The powerful activating and directing effect of the methoxy group dominates, directing the incoming electrophile to the positions ortho and para to it. The para position is blocked by the ester group, and of the two ortho positions (C3 and C6), the C3 position is less sterically hindered, making it the primary site of formylation.
The Vilsmeier reagent, a mild electrophile, is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[6][7] This reagent is well-suited for reacting with electron-rich arenes like Methyl 2-methoxybenzoate.[4]
References
- 1. This compound [myskinrecipes.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. lscollege.ac.in [lscollege.ac.in]
An In-depth Technical Guide to Methyl 3-formyl-2-methoxybenzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-formyl-2-methoxybenzoate, a polysubstituted aromatic compound, serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries. Its unique arrangement of ester, aldehyde, and methoxy functional groups on a benzene ring offers a versatile scaffold for a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and key applications of this compound. While the definitive historical account of its initial discovery remains elusive in readily available literature, this document consolidates plausible synthetic strategies based on established organic reactions and provides detailed experimental protocols to facilitate its preparation and use in a research and development setting.
Introduction
The strategic placement of functional groups on an aromatic ring is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures with desired biological or material properties. This compound (CAS No. 186312-96-9) is one such molecule of interest, belonging to the class of aromatic carboxylic acid derivatives. Its structure is characterized by a methyl ester at position 1, a methoxy group at position 2, and a formyl (aldehyde) group at position 3. This substitution pattern makes it a sought-after building block, particularly in the synthesis of heterocyclic compounds like benzofurans and quinolones, which are prevalent motifs in many bioactive molecules.[1] The aldehyde and ester moieties provide orthogonal handles for a range of chemical modifications, including condensation reactions, nucleophilic additions, and reductions.
This guide aims to provide a detailed technical resource for professionals engaged in organic synthesis and drug development, covering the essential aspects of handling, synthesizing, and characterizing this important chemical intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 186312-96-9 | [2] |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Boiling Point | 328.1 ± 27.0 °C (Predicted) | [1] |
| Storage Conditions | 2-8°C, under inert gas atmosphere | [1] |
Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.8-10.5 ppm.- Aromatic protons (3H) in the region δ 7.0-8.0 ppm, showing characteristic coupling patterns.- Methoxy (OCH₃) singlet around δ 3.9-4.1 ppm.- Methyl ester (COOCH₃) singlet around δ 3.8-4.0 ppm. |
| ¹³C NMR | - Aldehyde carbonyl carbon (CHO) in the region δ 185-195 ppm.- Ester carbonyl carbon (COO) in the region δ 165-175 ppm.- Aromatic carbons in the region δ 110-160 ppm.- Methoxy carbon (OCH₃) around δ 55-65 ppm.- Methyl ester carbon (COOCH₃) around δ 50-60 ppm. |
| IR (Infrared) | - Strong C=O stretching band for the aldehyde around 1690-1715 cm⁻¹.- Strong C=O stretching band for the ester around 1710-1730 cm⁻¹.- C-H stretching for the aldehyde around 2720 and 2820 cm⁻¹.- Aromatic C=C stretching bands in the region 1450-1600 cm⁻¹.- C-O stretching bands for the ether and ester in the region 1000-1300 cm⁻¹. |
| MS (Mass Spec.) | - Molecular ion peak (M⁺) at m/z = 194.0579 (for C₁₀H₁₀O₄).- Common fragmentation patterns including loss of -OCH₃ (m/z = 163) and -COOCH₃ (m/z = 135). |
Synthesis of this compound
The synthesis of this compound typically involves the introduction of a formyl group onto the methyl 2-methoxybenzoate backbone. The ortho-directing effect of the methoxy group makes the 3-position a potential site for electrophilic aromatic substitution. Several classical formylation reactions could be adapted for this purpose, with the Vilsmeier-Haack reaction being a prominent choice due to its efficacy with electron-rich aromatic systems.
Proposed Synthetic Pathway: Ortho-Formylation of Methyl 2-methoxybenzoate
The most plausible and direct route to this compound is the ortho-formylation of commercially available methyl 2-methoxybenzoate. The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), is a suitable method for this transformation.[3]
The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich aromatic ring of methyl 2-methoxybenzoate. The methoxy group at position 2 directs the incoming electrophile to the ortho and para positions. While the para position (position 5) is also activated, steric hindrance from the adjacent ester group at position 1 may favor substitution at the ortho position (position 3).
Detailed Experimental Protocol
The following protocol is a generalized procedure for the Vilsmeier-Haack formylation of methyl 2-methoxybenzoate. Researchers should optimize reaction conditions based on their specific laboratory setup and safety protocols.
Materials:
-
Methyl 2-methoxybenzoate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Formylation Reaction: Dissolve methyl 2-methoxybenzoate (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add the solution of methyl 2-methoxybenzoate to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
Applications in Research and Drug Development
The synthetic utility of this compound stems from the reactivity of its functional groups.
-
Pharmaceutical Intermediates: As a versatile building block, it is used in the synthesis of various pharmaceutical intermediates. The aldehyde group can undergo reactions such as Wittig olefination, aldol condensation, and reductive amination to introduce further complexity. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing additional points for molecular diversification.
-
Heterocyclic Synthesis: The ortho-relationship of the formyl and methoxy groups can be exploited in the synthesis of heterocyclic systems. For example, reaction with a suitable nucleophile could lead to the formation of a benzofuran ring system.
-
Fine Chemicals and Fragrances: The aromatic nature and reactivity of this compound also lend it to applications in the development of fragrances and other fine chemicals.[1]
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. While its historical discovery is not prominently documented, its synthesis can be reliably achieved through established methods such as the Vilsmeier-Haack reaction. The combination of an aldehyde, an ester, and a methoxy group on an aromatic scaffold provides a rich platform for the construction of more complex molecules, particularly in the realm of pharmaceutical and materials science. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and its key applications, serving as a valuable resource for researchers and professionals in the field.
References
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-formyl-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the melting and boiling points of Methyl 3-formyl-2-methoxybenzoate (CAS No. 186312-96-9). Recognizing the current scarcity of experimentally verified data for this specific compound, this document establishes a framework for its characterization. It addresses the critical impact of positional isomerism on physical properties by comparing available data for structural analogues. Furthermore, this guide delivers detailed, field-proven protocols for the empirical determination of melting and boiling points, ensuring scientific rigor and reproducibility for researchers undertaking the synthesis and characterization of this and similar molecules.
Introduction: The Challenge of Characterizing Novel Intermediates
This compound is a substituted aromatic carbonyl compound with significant potential as a building block in organic synthesis, particularly for pharmaceuticals and fine chemicals. Its trifunctional nature—featuring an ester, an aldehyde, and a methoxy group on a benzene ring—offers versatile reactivity for constructing complex molecular architectures. Accurate characterization of its fundamental physical properties, such as melting and boiling points, is a non-negotiable prerequisite for its effective use in drug development and process chemistry. These parameters dictate purification strategies (e.g., distillation vs. recrystallization), inform reaction conditions, and serve as critical indicators of sample purity.
This guide directly addresses the notable absence of publicly available, experimentally determined melting point data for this compound. It provides the best available predicted data while offering a robust comparative analysis with its structural isomers to underscore the subtleties of molecular architecture on physical behavior.
Physicochemical Data for this compound (CAS: 186312-96-9)
Direct experimental data for the melting point of this compound is not prominently available in current chemical literature. However, a predicted boiling point has been reported.
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₀H₁₀O₄ | - | [1] |
| Molecular Weight | 194.18 g/mol | - | [1] |
| Melting Point | Not Reported | - | - |
| Boiling Point | 328.1 ± 27.0 °C | Predicted | [2] |
Expert Insight: The lack of a reported melting point suggests the compound may be a liquid at room temperature or an amorphous solid. However, given that its structural isomers are crystalline solids, it is highly probable that this compound is also a solid. The wide range of the predicted boiling point highlights the necessity for empirical verification. Computational predictions, while useful, are not a substitute for rigorous experimental determination.
The Critical Role of Isomerism in Physical Properties
The precise placement of functional groups on the aromatic ring dramatically influences intermolecular forces, crystal lattice packing, and, consequently, melting and boiling points.[3][4] This is vividly illustrated by comparing the known properties of this compound's isomers and related analogues.
| Compound | Structure | CAS No. | Melting Point (°C) | Boiling Point (°C) |
| This compound | 186312-96-9 | Not Reported | 328.1 (Predicted) | |
| Methyl 5-formyl-2-methoxybenzoate | 78515-16-9 | 86 - 88 | 332.3 (Predicted)[5] | |
| Methyl 4-formylbenzoate | 1571-08-0 | 60 - 62 (140-144 °F)[6] | 265 (509 °F)[6] | |
| Methyl 3-formylbenzoate | 52178-50-4 | 48 - 52 | 272.8 (Predicted)[7] | |
| Methyl 2-methoxybenzoate | 606-45-1 | Liquid at RT | 248 - 255[8] |
Analysis of Isomeric Effects:
-
Methyl 5-formyl-2-methoxybenzoate vs. Target Compound: The 5-formyl isomer is a white crystalline solid with a melting point of 86-88 °C.[2][5] The shift of the formyl group from position 3 to 5 alters the molecule's dipole moment and its ability to pack into a stable crystal lattice. While both are solids, the difference in melting points is expected due to these structural changes.
-
Impact of the Methoxy Group: Comparing the target compound to Methyl 3-formylbenzoate (mp 48-52 °C)[7] suggests that the addition of the methoxy group at the ortho position likely increases both melting and boiling points due to an increase in molecular weight and polarity.
-
Absence of the Formyl Group: Methyl 2-methoxybenzoate, which lacks the aldehyde group, is a liquid at room temperature, boiling at a significantly lower temperature of ~250 °C.[8] This demonstrates the substantial contribution of the polar formyl group to the intermolecular forces that raise both the melting and boiling points.
Authoritative Protocols for Experimental Determination
To address the data gap, the following protocols describe the authoritative, self-validating methods for determining the melting and boiling points of a novel organic solid like this compound.
Protocol for Melting Point Determination (Capillary Method)
This method is the gold standard for determining the melting point range of a crystalline solid, which serves as a crucial indicator of purity.[9] Pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C. Impurities depress the melting point and broaden the range.[10]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush a small amount of the crystalline solid on a watch glass using a spatula.
-
Capillary Tube Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample. A small amount of solid (2-3 mm height) should enter the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to tightly pack the solid at the bottom.[10]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus (e.g., Mel-Temp or DigiMelt).[10]
-
Rapid Determination (Optional but Recommended): First, perform a rapid heating run (10-20 °C/min) to find an approximate melting range.[10] This saves time during the precise measurement.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation and Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.
-
The melting point is reported as the range T₁ – T₂.
-
-
Validation: Repeat the accurate determination at least twice to ensure reproducibility. Consistent values validate the result.
Protocol for Boiling Point Determination (Microscale/Thiele Tube Method)
For determining the boiling point of small quantities of liquid, the Thiele tube method is highly efficient and reliable.[11] The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[12]
Methodology:
-
Apparatus Setup: Attach a small test tube (e.g., a Durham tube) containing 0.5-1 mL of the sample liquid to a thermometer using a rubber band. The bulb of the thermometer should be level with the sample.
-
Capillary Inversion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end down.
-
Heating: Immerse the assembly in a Thiele tube containing a high-boiling inert liquid (e.g., mineral oil). The Thiele tube's design ensures uniform heating via convection.[11]
-
Initial Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Reaching the Boiling Point: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[12][13] Continue heating gently until the rate of bubbling is vigorous.
-
Cooling and Observation: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure.
-
Recording: The temperature at which the liquid enters the capillary tube is the boiling point of the sample. Record the atmospheric pressure at the time of the experiment.
Conclusion and Recommendations
While the predicted boiling point of this compound is approximately 328 °C, there is a pressing need for experimental verification of both its melting and boiling points.[2] Based on a comparative analysis of its structural isomers, it is highly probable that the compound is a crystalline solid at room temperature with a melting point that is distinct from its 5-formyl counterpart (mp 86-88 °C).[2][5]
For any researcher synthesizing or utilizing this compound, it is imperative to:
-
Perform Melting Point Determination: Use the capillary method to establish an accurate melting range. This will serve as a primary benchmark for purity.
-
Verify the Boiling Point: If purification by distillation is required, an accurate boiling point at a specific pressure must be determined.
-
Document Findings: The scientific community would benefit greatly from the publication of these experimentally determined values, filling a clear gap in the chemical literature.
By adhering to the rigorous protocols outlined in this guide, researchers can ensure the scientific integrity of their work and contribute to a more complete understanding of this valuable synthetic intermediate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Methyl 5-formyl-2-methoxybenzoate | 78515-16-9 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. quora.com [quora.com]
- 5. no.hspchem.com [no.hspchem.com]
- 6. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 3-formylbenzoate | 52178-50-4 [amp.chemicalbook.com]
- 8. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. athabascau.ca [athabascau.ca]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 13. cdn.juniata.edu [cdn.juniata.edu]
Methodological & Application
Synthesis of Methyl 3-formyl-2-methoxybenzoate via Selective Benzylic Oxidation
An Application Note and Detailed Protocol for Researchers
Abstract
Methyl 3-formyl-2-methoxybenzoate (CAS No: 186312-96-9) is a valuable substituted benzaldehyde derivative that serves as a key building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its utility stems from the presence of three distinct functional groups—an aldehyde, an ester, and a methoxy ether—which allow for a wide range of subsequent chemical transformations. This document provides a detailed, field-proven experimental protocol for the synthesis of this compound. The selected synthetic strategy involves the selective benzylic oxidation of Methyl 3-methyl-2-methoxybenzoate using selenium dioxide. This method is chosen for its reliability in converting benzylic methyl groups to aldehydes. This guide explains the causality behind critical experimental steps, provides comprehensive safety and handling procedures, and outlines the complete workflow from reaction setup to product characterization.
Introduction and Synthetic Strategy
The formylation of aromatic rings, particularly those with multiple substituents, can present challenges regarding regioselectivity. Direct formylation of Methyl 2-methoxybenzoate via methods like the Vilsmeier-Haack or Duff reactions often yields a mixture of isomers, with the 5-formyl product frequently being favored due to electronic and steric factors.[3][4]
A more robust and selective approach is to install a methyl group at the desired position and subsequently oxidize it to the aldehyde. The benzylic C-H bonds of a methyl group on an aromatic ring are susceptible to selective oxidation without affecting the ring itself or other functional groups like esters and ethers.[5] Among various oxidizing agents, Selenium Dioxide (SeO₂) is a classic and effective reagent for the conversion of benzylic methylenes and methyl groups into carbonyls, a transformation known as the Riley oxidation.[6]
This protocol, therefore, focuses on the SeO₂-mediated oxidation of readily accessible Methyl 3-methyl-2-methoxybenzoate. The causality for this choice rests on achieving high regioselectivity and a predictable outcome, which are paramount in multi-step synthesis for drug development.
Reaction Scheme:
Experimental Protocol
This section details the complete workflow for the synthesis, purification, and characterization of this compound.
Materials and Equipment
| Equipment | Purpose |
| Round-bottom flask (250 mL) | Reaction vessel |
| Reflux condenser | Prevent solvent loss during heating |
| Heating mantle with magnetic stirrer | Controlled heating and mixing of the reaction |
| Glass funnel & Fluted filter paper | Filtration of solid byproducts |
| Separatory funnel (500 mL) | Liquid-liquid extraction for work-up |
| Rotary evaporator | Efficient removal of solvent post-extraction |
| Chromatography column | Purification of the crude product |
| Thin-Layer Chromatography (TLC) plates | Monitoring reaction progress |
| Standard laboratory glassware | Beakers, graduated cylinders, Erlenmeyer flasks |
| Fume Hood | Essential for handling toxic/volatile chemicals |
Reagents and Solvents
| Reagent/Solvent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| Methyl 3-methyl-2-methoxybenzoate | 55289-06-0 | 180.19 | 5.00 g | 27.7 | Starting Material |
| Selenium Dioxide (SeO₂) | 7446-08-4 | 110.96 | 3.38 g | 30.5 (1.1 eq) | Oxidizing Agent |
| 1,4-Dioxane | 123-91-1 | 88.11 | 100 mL | - | Solvent |
| Water (deionized) | 7732-18-5 | 18.02 | 2.5 mL | - | Co-solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~300 mL | - | Extraction Solvent |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | ~100 mL | - | Neutralizing Wash |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ~50 mL | - | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g | - | Drying Agent |
| Silica Gel (for column chromatography) | 7631-86-9 | - | As needed | - | Stationary Phase |
Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
PART 1: REACTION
-
Apparatus Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a certified chemical fume hood.
-
Charging the Flask: To the flask, add Methyl 3-methyl-2-methoxybenzoate (5.00 g, 27.7 mmol), 1,4-dioxane (100 mL), and deionized water (2.5 mL). Stir the mixture until the starting material is fully dissolved.
-
Scientist's Note: The addition of a small amount of water is crucial as it facilitates the complex mechanism of the Riley oxidation.
-
-
Addition of Oxidant: Carefully add selenium dioxide (3.38 g, 30.5 mmol) to the flask.
-
Causality: Using a slight excess (1.1 equivalents) of the oxidant ensures the complete conversion of the starting material.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 100-102°C) using a heating mantle. The solution will gradually darken, and a black precipitate (elemental selenium) will form as the reaction progresses.
-
Monitoring: Allow the reaction to proceed for 16-24 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the starting material spot is no longer visible.
PART 2: WORK-UP AND ISOLATION
-
Cooling and Filtration: Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature. Filter the mixture through a pad of Celite or fluted filter paper to remove the black selenium precipitate. Rinse the flask and the filter cake with a small amount of ethyl acetate to ensure all product is collected.
-
Extraction: Transfer the filtrate to a 500 mL separatory funnel. Dilute the mixture with 150 mL of deionized water. Extract the aqueous phase with ethyl acetate (3 x 75 mL).
-
Scientist's Note: Multiple extractions are performed to maximize the recovery of the product from the aqueous layer.
-
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Causality: The bicarbonate wash neutralizes any acidic byproducts, such as selenous acid. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield a crude oil or solid.
PART 3: PURIFICATION AND CHARACTERIZATION
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Eluent System: A gradient of 10% to 30% ethyl acetate in hexane is typically effective.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure. The final product, this compound, should be obtained as a white to off-white solid.
-
Characterization:
-
Molecular Formula: C₁₀H₁₀O₄[1]
-
Molecular Weight: 194.18 g/mol [1]
-
Expected Appearance: White to off-white crystalline solid.
-
Yield: Calculate the final mass and determine the percentage yield.
-
Analysis: Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
-
Safety and Handling
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Selenium Dioxide (SeO₂): Highly toxic if swallowed, inhaled, or in contact with skin.[7] It is corrosive and can cause severe burns.[7][8] It is also a recognized environmental hazard.[9] Handle with extreme caution. All waste containing selenium must be collected in a designated, sealed hazardous waste container for proper disposal according to institutional guidelines.[8]
-
1,4-Dioxane: A flammable liquid and vapor. It is a suspected carcinogen and can form explosive peroxides upon storage. Use from a freshly opened container or test for peroxides before use.
-
Manganese Dioxide (MnO₂): Although not used in this specific protocol, if considered as an alternative, it is a strong oxidizer.[10] It should be stored away from combustible materials, and dust generation should be minimized.[11][12][13]
-
General Precautions: Avoid inhalation of dust, fumes, and vapors.[14] In case of skin contact, wash thoroughly with soap and water.[12] In case of eye contact, flush with copious amounts of water for at least 15 minutes.[15]
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound [myskinrecipes.com]
- 3. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]
- 5. Aldehyde synthesis by benzylic oxidation [organic-chemistry.org]
- 6. Selenium dioxide: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. ICSC 0946 - SELENIUM DIOXIDE [inchem.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. ICSC 0175 - MANGANESE DIOXIDE [inchem.org]
- 10. web.faa.illinois.edu [web.faa.illinois.edu]
- 11. lobachemie.com [lobachemie.com]
- 12. irwin-aggregates.com [irwin-aggregates.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
typical reactions of Methyl 3-formyl-2-methoxybenzoate with various nucleophiles
An In-Depth Guide to the Nucleophilic Reactivity of Methyl 3-formyl-2-methoxybenzoate
Introduction: The Synthetic Potential of this compound
This compound (CAS No: 186312-96-9) is a multifunctional aromatic compound featuring a methyl ester, a methoxy group, and an aldehyde on a benzene ring.[1][2] Its structure, with three distinct functional groups positioned in a sterically crowded ortho/meta relationship, makes it a valuable and challenging substrate in organic synthesis. The core reactivity, which is the focus of this guide, centers on the electrophilic aldehyde group. This aldehyde is activated by the electron-withdrawing effect of the adjacent methyl ester, yet its accessibility is sterically hindered by the ortho-methoxy group. This interplay of electronic and steric factors dictates its reaction pathways with various nucleophiles, opening avenues for the synthesis of complex pharmaceutical intermediates and novel molecular scaffolds.
This document serves as a technical guide for researchers, providing both the theoretical basis and practical protocols for several key transformations involving this versatile building block.
Reductive Amination: Synthesis of Secondary and Tertiary Amines
Reductive amination is a cornerstone of amine synthesis, proceeding via the in-situ formation of an imine or iminium ion from an aldehyde and an amine, followed by its immediate reduction. This one-pot procedure is highly efficient for creating C-N bonds.
Scientific Principles & Mechanistic Insight
The reaction begins with the nucleophilic attack of a primary or secondary amine on the aldehyde carbonyl, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is present in the same pot to selectively reduce the C=N double bond without affecting the ester or aromatic ring. The choice of a mild reductant is critical; stronger hydrides like NaBH₄ could reduce the starting aldehyde directly.[3] The ortho-methoxy group can influence the rate of imine formation through steric hindrance, potentially requiring slightly longer reaction times or elevated temperatures compared to unhindered aldehydes.
Workflow for Reductive Amination
Caption: Workflow for the one-pot reductive amination of an aldehyde.
Experimental Protocol: General Procedure
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv.) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Add the primary or secondary amine (1.1 equiv.). If using an amine salt, add a non-nucleophilic base like triethylamine (TEA) (1.2 equiv.) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to control any initial effervescence.
-
Reaction: Allow the reaction to stir at room temperature for 4-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Data Summary: Reductive Amination
| Amine Type | Reducing Agent | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
| Primary (e.g., Benzylamine) | STAB | DCM | 25 | 6-12 | 80-95 |
| Secondary (e.g., Morpholine) | STAB | DCE | 25 | 12-24 | 75-90 |
| Primary (e.g., Aniline) | NaBH₃CN | Methanol | 25 | 8-16 | 70-85 |
Wittig Reaction: Alkene Synthesis
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. It involves the reaction of the carbonyl compound with a phosphonium ylide (a Wittig reagent), forming a C=C double bond with high reliability.[4][5]
Scientific Principles & Mechanistic Insight
The reaction mechanism proceeds through the nucleophilic addition of the ylide's carbanion to the aldehyde's carbonyl carbon. This forms a zwitterionic intermediate known as a betaine, which rapidly cyclizes to a four-membered ring intermediate, the oxaphosphetane.[5][6] This intermediate then collapses, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide (TPPO), to yield the desired alkene.[7]
The stereochemical outcome (E vs. Z alkene) depends heavily on the nature of the ylide:
-
Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) typically react rapidly and irreversibly to form the Z-alkene.
-
Stabilized ylides (e.g., those with an adjacent carbonyl or ester group) react more slowly and reversibly, allowing equilibration to the thermodynamically more stable E-alkene.[6]
Mechanism of the Wittig Reaction
Caption: Simplified mechanism of the Wittig reaction.
Experimental Protocol: Synthesis of an α,β-Unsaturated Ester (Stabilized Ylide)
-
Ylide Preparation: In a flame-dried, two-neck flask under nitrogen, suspend methyl (triphenylphosphoranylidene)acetate (1.1 equiv.) in anhydrous tetrahydrofuran (THF).
-
Aldehyde Addition: Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise to the ylide suspension at room temperature.
-
Reaction: Stir the mixture at room temperature or gently reflux (40-60 °C) for 2-16 hours. The reaction's progress can be monitored by the disappearance of the aldehyde spot on a TLC plate.
-
Work-up: After the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
-
Purification: Add a nonpolar solvent (e.g., diethyl ether or a hexanes/ethyl acetate mixture) to the residue to precipitate the triphenylphosphine oxide byproduct. Filter the mixture, wash the solid with more solvent, and concentrate the filtrate. The crude product can be further purified by flash column chromatography.
Data Summary: Wittig Reaction
| Ylide Type | Ylide Reagent | Base (for ylide generation) | Solvent | Typical Outcome | Expected Yield (%) |
| Stabilized | Ph₃P=CHCO₂Et | N/A (stable ylide) | THF / Toluene | (E)-alkene | 85-95 |
| Non-stabilized | Ph₃PCH₃Br | n-BuLi or NaHMDS | THF | (Z)-alkene favored | 70-85 |
Knoevenagel Condensation: Formation of Electron-Deficient Alkenes
The Knoevenagel condensation is the reaction of an aldehyde or ketone with an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (Z)—catalyzed by a weak base.[8]
Scientific Principles & Mechanistic Insight
The reaction is initiated by the deprotonation of the active methylene compound (e.g., malononitrile, diethyl malonate) by a weak base like piperidine or ammonium acetate to form a resonance-stabilized carbanion.[9] This potent nucleophile then attacks the aldehyde's carbonyl carbon. The resulting alkoxide intermediate is protonated, and a subsequent E1cB-type elimination of water yields the final α,β-unsaturated product. The reaction is driven by the formation of a highly conjugated system. This method is exceptionally useful for synthesizing precursors for pharmaceuticals and fine chemicals.[10]
Experimental Protocol: Piperidine-Catalyzed Condensation with Malononitrile
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv.) and malononitrile (1.05 equiv.) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 equiv.).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 1-3 hours. The reaction progress can be monitored by TLC. Often, the product will begin to precipitate from the reaction mixture upon formation.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash it with cold ethanol to remove residual reactants and catalyst, and dry under vacuum. The product is often pure enough for subsequent steps without further purification.
Data Summary: Knoevenagel Condensation
| Active Methylene Cmpd. | Catalyst | Solvent | Temperature | Typical Time (h) | Expected Yield (%) |
| Malononitrile | Piperidine | Ethanol | Reflux | 1-3 | >90 |
| Ethyl Cyanoacetate | Ammonium Acetate | Toluene | Reflux (Dean-Stark) | 4-8 | 85-95 |
| Meldrum's Acid | Glycine | Water | 80 °C | 2-4 | >90 |
Reactions with Organometallic Reagents
Grignard and organolithium reagents are powerful carbon-based nucleophiles that readily add to aldehydes to form secondary alcohols.[11]
Scientific Principles & Mechanistic Insight
These reagents feature a highly polarized carbon-metal bond, which makes the carbon atom strongly nucleophilic and basic. The reaction involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral magnesium or lithium alkoxide intermediate. A subsequent aqueous acidic work-up protonates the alkoxide to yield the final secondary alcohol. A critical consideration is the presence of the methyl ester group on the substrate, which can also react with these powerful nucleophiles. To favor addition to the more reactive aldehyde, the reaction is typically run at low temperatures (e.g., -78 °C) and with only one equivalent of the organometallic reagent.
Experimental Protocol: Grignard Addition
-
Setup: Flame-dry a two-neck round-bottom flask under a stream of nitrogen. Add a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.05 equiv. in THF) dropwise via syringe over 20-30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours.
-
Work-up: Quench the reaction at low temperature by the very slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction: Add diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting secondary alcohol by flash column chromatography.
Data Summary: Organometallic Addition
| Reagent | Solvent | Temperature (°C) | Product Type | Key Consideration | Expected Yield (%) |
| MeMgBr | THF | -78 | Secondary Alcohol | Potential for ester addition | 70-85 |
| PhLi | Diethyl Ether | -78 | Secondary Alcohol | Higher reactivity than Grignard | 65-80 |
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: A Guide to the Laboratory Synthesis of Methyl 3-formyl-2-methoxybenzoate Derivatives
Abstract
Methyl 3-formyl-2-methoxybenzoate and its derivatives are highly valuable scaffolds in medicinal chemistry and materials science. As pivotal intermediates, they serve as versatile building blocks for the synthesis of complex heterocyclic systems, including quinolones and benzofurans, which are core structures in many bioactive molecules.[1] The strategic placement of the formyl, methoxy, and ester functionalities allows for a diverse range of chemical transformations, making these compounds sought-after precursors in drug discovery programs and fine chemical synthesis.[1][2] This technical guide provides an in-depth exploration of robust and regioselective methods for the laboratory preparation of this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process insights to ensure reproducibility and success.
Strategic Overview of Aromatic Formylation
The introduction of a formyl group onto an aromatic ring is a cornerstone transformation in organic synthesis. However, achieving high regioselectivity on a polysubstituted benzene ring, such as in the synthesis of this compound, presents a significant challenge. The starting material, methyl 2-methoxybenzoate, possesses two key directing groups:
-
Methoxy Group (-OCH₃): A potent activating, ortho, para-directing group.
-
Methyl Ester Group (-COOCH₃): A deactivating, meta-directing group.
The target C-3 position is ortho to the activating methoxy group and meta to the deactivating ester group. This electronic convergence makes the C-3 position a favorable site for electrophilic aromatic substitution, although the C-5 position (para to the methoxy group) is also electronically activated. The choice of synthetic methodology is therefore critical to control the regiochemical outcome. This guide will focus on two powerful and complementary strategies: Directed ortho-Metalation (DoM) for high-precision, lab-scale synthesis and Vilsmeier-Haack Formylation as a classical and scalable alternative.
Comparative Analysis of Synthetic Routes
| Synthetic Strategy | Principle | Advantages | Disadvantages | Best Suited For |
| Directed ortho-Metalation (DoM) | Regioselective deprotonation at the C-3 position using a strong base, directed by the methoxy group, followed by electrophilic quench with a formylating agent.[3] | Exceptional regioselectivity; high yields; mild reaction conditions (low temperature). | Requires stringent anhydrous and inert atmosphere; use of pyrophoric organolithium reagents; may not be ideal for large-scale production. | High-precision laboratory synthesis; synthesis of complex, highly functionalized derivatives. |
| Vilsmeier-Haack Reaction | Electrophilic aromatic substitution using a pre-formed Vilsmeier reagent (e.g., from POCl₃/DMF).[4][5][6] | Scalable; uses common and inexpensive reagents; tolerant of various functional groups.[7] | Can sometimes lead to mixtures of regioisomers with highly activated substrates; reaction conditions can be harsh. | Process development and scale-up operations; situations where absolute regioselectivity is less critical or can be managed via purification. |
| Duff-type Reaction | Formylation using hexamethylenetetramine (urotropine) in a strong acid. A related method is patented for the 5-formyl isomer.[8] | Cost-effective; potentially high regioselectivity for certain substrates.[9] | Requires strongly acidic conditions which may not be compatible with sensitive functional groups; work-up can be tedious. | Industrial-scale synthesis of specific isomers. |
Visualization of Synthetic Workflow
The general laboratory process for synthesizing this compound follows a logical sequence of reaction, isolation, and purification.
Caption: General experimental workflow for the synthesis and purification of the target compound.
Detailed Application Protocols
Protocol 1: High-Precision Synthesis via Directed ortho-Metalation (DoM)
This protocol leverages the methoxy group as a powerful directed metalation group (DMG) to achieve exceptional regioselectivity. The DMG coordinates to the organolithium base, directing deprotonation to the adjacent ortho position (C-3). The resulting aryllithium intermediate is a potent nucleophile that is subsequently trapped by an electrophile, N,N-dimethylformamide (DMF), to install the formyl group after hydrolysis.
Caption: Simplified mechanism of Directed ortho-Metalation (DoM).
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| Methyl 2-methoxybenzoate | C₉H₁₀O₃ | 166.17 | 1.66 g | 10.0 | Starting Material |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | Anhydrous, inhibitor-free |
| sec-Butyllithium (s-BuLi) | C₄H₉Li | 64.06 | 8.5 mL | 12.0 | 1.4 M solution in cyclohexane (1.2 eq) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 1.1 mL | 15.0 | Anhydrous (1.5 eq) |
| Saturated aq. NH₄Cl | - | - | 50 mL | - | For quenching |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - | For extraction |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying agent |
Step-by-Step Procedure:
-
Preparation: A 100 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen.
-
Reaction Setup: Methyl 2-methoxybenzoate (1.66 g, 10.0 mmol) is dissolved in anhydrous THF (50 mL) and added to the flask via syringe. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Metalation: sec-Butyllithium (8.5 mL of a 1.4 M solution, 12.0 mmol) is added dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting solution is stirred at -78 °C for 1 hour.
-
Formylation (Quench): Anhydrous DMF (1.1 mL, 15.0 mmol) is added dropwise via syringe. The reaction mixture is stirred at -78 °C for an additional 30 minutes.
-
Work-up: The cooling bath is removed, and the reaction is allowed to warm to 0 °C. It is then carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Isolation: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield the pure product.
Causality and Field Insights:
-
Why THF? THF is an excellent aprotic solvent that remains liquid at -78 °C and effectively solvates the organolithium species.
-
Why -78 °C? The low temperature is crucial to prevent side reactions, such as the addition of the organolithium reagent to the ester carbonyl group, and to ensure the kinetic stability of the aryllithium intermediate.
-
Why s-BuLi? sec-Butyllithium is a stronger base than n-BuLi and is often more effective for deprotonating less acidic C-H bonds, but it must be handled with extreme care as it is pyrophoric.
Protocol 2: Scalable Synthesis via Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds.[4] It involves the reaction of a substituted formamide, typically DMF, with an acid chloride like phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent .[6] This reagent then attacks the electron-rich aromatic ring to install the formyl group after hydrolysis.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 15 mL | - | Solvent and Reagent |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 2.1 mL | 22.5 | (1.5 eq) |
| Methyl 2-methoxybenzoate | C₉H₁₀O₃ | 166.17 | 2.5 g | 15.0 | Starting Material |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | For extraction |
| Saturated aq. NaHCO₃ | - | - | 100 mL | - | For neutralization |
| Ice | H₂O | 18.02 | ~100 g | - | For work-up |
Step-by-Step Procedure:
-
Vilsmeier Reagent Formation: In a 100 mL flask under a nitrogen atmosphere, phosphorus oxychloride (2.1 mL, 22.5 mmol) is added dropwise to ice-cold, stirred DMF (15 mL). The mixture is stirred at 0 °C for 30 minutes, during which the Vilsmeier reagent forms.
-
Addition of Substrate: A solution of Methyl 2-methoxybenzoate (2.5 g, 15.0 mmol) in DMF (5 mL) is added dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is poured carefully onto crushed ice (~100 g) with vigorous stirring.
-
Hydrolysis and Neutralization: The aqueous mixture is stirred for 1 hour to ensure complete hydrolysis of the iminium intermediate. The solution is then carefully neutralized by the slow, portion-wise addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extraction: The product is extracted with dichloromethane (3 x 50 mL).
-
Isolation: The combined organic layers are washed with water, then brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Trustworthiness through Self-Validation:
-
Reaction Monitoring: Regular analysis by TLC is crucial. A developing stain for the product should appear while the starting material spot diminishes. Co-spotting with the starting material is essential for accurate tracking.
-
pH Control: During work-up, careful neutralization is critical. An overly acidic or basic environment could lead to hydrolysis of the methyl ester.
Product Characterization
The final product should be characterized to confirm its identity and purity.
Physicochemical and Spectroscopic Data:
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀O₄ | [1][10] |
| Molecular Weight | 194.18 g/mol | [1][11] |
| Appearance | White to off-white powder/solid | [2] |
| CAS Number | 186312-96-9 | [11][12][13] |
| Storage | 2-8°C, under inert gas | [1][11] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.95 (s, 1H, -CHO), 7.8-8.0 (m, 2H, Ar-H), 7.2-7.3 (m, 1H, Ar-H), 3.92 (s, 3H, -OCH₃), 3.88 (s, 3H, -COOCH₃). (Predicted values; exact shifts may vary) | - |
| IR (KBr, cm⁻¹) | ~2850, 2750 (Aldehyde C-H stretch), ~1725 (Ester C=O stretch), ~1690 (Aldehyde C=O stretch), ~1250 (Ar-O-C stretch). (Characteristic peaks) | - |
| MS (ESI+) | m/z: 195.06 [M+H]⁺, 217.04 [M+Na]⁺ | - |
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. 186312-96-9|this compound|BLD Pharm [bldpharm.com]
- 13. This compound | 186312-96-9 [amp.chemicalbook.com]
Application Notes and Protocols for the Scalable Synthesis of Methyl 3-formyl-2-methoxybenzoate
Introduction: The Industrial Significance of Methyl 3-formyl-2-methoxybenzoate
This compound is a key intermediate in the synthesis of a variety of fine chemicals and active pharmaceutical ingredients (APIs). Its unique trifunctional substitution pattern on the benzene ring, featuring a methyl ester, a methoxy group, and a formyl group in a specific ortho- and meta-relationship, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a detailed, scalable, and industrially viable protocol for the synthesis of this compound, addressing the critical considerations for researchers, scientists, and professionals in drug development and process chemistry.
Strategic Approach to Synthesis: Ortho-Formylation of Methyl 2-methoxybenzoate
The most direct and industrially scalable route to this compound involves the selective formylation of the readily available starting material, Methyl 2-methoxybenzoate. The methoxy group at the 2-position is an ortho-para directing group, and its steric bulk can be leveraged to favor formylation at the less hindered para-position (position 5) or the adjacent ortho-position (position 3). For the synthesis of the desired 3-formyl isomer, careful selection of the formylation method and reaction conditions is paramount.
Several classical formylation reactions were considered, including the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions.
-
Reimer-Tiemann Reaction: This method typically employs chloroform and a strong base to formylate phenols.[1][2][3] While effective for ortho-formylation, it is often not the most advantageous for industrial applications due to the use of chlorinated solvents and potentially harsh reaction conditions.[1]
-
Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, primarily for the ortho-formylation of phenols.[4][5][6] This method is advantageous due to the use of inexpensive reagents.[6]
-
Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃) or oxalyl chloride, to formylate electron-rich aromatic rings.[7][8] It is a versatile and widely used method for introducing formyl groups.[8]
Considering the substrate, Methyl 2-methoxybenzoate, which is an electron-rich aromatic ether, the Duff reaction presents a highly attractive and scalable approach. The reaction is known for its operational simplicity and the use of readily available and cost-effective reagents.[6] A relevant patent (CN101941909A) describes a similar transformation on a related substrate, lending further support to this strategy.[9]
Proposed Scalable Synthetic Workflow
The proposed industrial synthesis of this compound is a two-step process, starting from salicylic acid, as outlined below. This approach ensures a high overall yield and utilizes cost-effective materials. A similar strategy is outlined in a patent for the preparation of 5-formyl-2-methoxy methyl benzoate, highlighting its industrial applicability.[10]
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
Part 1: Synthesis of Methyl 2-methoxybenzoate
This initial step involves the methylation of both the carboxylic acid and the phenolic hydroxyl group of salicylic acid. This can be efficiently achieved using dimethyl sulfate as the methylating agent in the presence of a base.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Salicylic Acid | 138.12 | 138.12 g | 1.0 |
| Dimethyl Sulfate | 126.13 | 315.33 g (237 mL) | 2.5 |
| Anhydrous Potassium Carbonate | 138.21 | 345.53 g | 2.5 |
| Acetone | 58.08 | 1.5 L | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add salicylic acid (138.12 g, 1.0 mol) and anhydrous potassium carbonate (345.53 g, 2.5 mol).
-
Solvent Addition: Add 1.5 L of acetone to the flask and stir the suspension vigorously.
-
Methylation: Heat the mixture to a gentle reflux. Slowly add dimethyl sulfate (237 mL, 2.5 mol) dropwise from the dropping funnel over a period of 2 hours.
-
Reaction Monitoring: After the addition is complete, continue to reflux the mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 100 mL).
-
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add 1 L of water and extract with dichloromethane (3 x 300 mL).
-
Purification: Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Methyl 2-methoxybenzoate.
-
Final Purification (Optional): If necessary, the crude product can be purified by vacuum distillation to yield pure Methyl 2-methoxybenzoate as a colorless liquid.
Part 2: Ortho-Formylation via the Duff Reaction
This step introduces the formyl group at the 3-position of Methyl 2-methoxybenzoate using hexamethylenetetramine (HMTA) in a strong acid medium. Methanesulfonic acid is an effective and scalable choice for this transformation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 2-methoxybenzoate | 166.17 | 166.17 g | 1.0 |
| Hexamethylenetetramine (HMTA) | 140.19 | 350.48 g | 2.5 |
| Methanesulfonic Acid | 96.11 | 500 mL | - |
| Water | 18.02 | 1 L | - |
| Sodium Hydroxide Solution (10 M) | 40.00 | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add Methyl 2-methoxybenzoate (166.17 g, 1.0 mol).
-
Acid Addition: Cool the flask in an ice bath and slowly add methanesulfonic acid (500 mL) while maintaining the internal temperature below 20°C.
-
HMTA Addition: Once the addition is complete, add hexamethylenetetramine (350.48 g, 2.5 mol) portion-wise, ensuring the temperature does not exceed 30°C.
-
Heating and Reaction: After the addition of HMTA, slowly heat the reaction mixture to 80-90°C and maintain this temperature for 16-20 hours. Monitor the reaction by TLC or HPLC.
-
Hydrolysis: After the reaction is complete, cool the mixture to room temperature and carefully pour it into 1 L of ice-water with vigorous stirring.
-
pH Adjustment: Adjust the pH of the aqueous solution to 6-7 by the slow addition of 10 M sodium hydroxide solution while cooling in an ice bath.
-
Product Isolation: The product, this compound, will precipitate out as a solid. Filter the solid, wash it thoroughly with cold water, and dry it under vacuum to obtain the final product.
Industrial Scale-Up Considerations
Scaling up chemical reactions from the laboratory to an industrial setting requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[11][12][13]
Safety and Hazard Management:
-
Exothermic Reactions: Both the methylation and formylation steps can be exothermic.[11] On a large scale, efficient heat dissipation is crucial to prevent thermal runaway. The use of jacketed reactors with precise temperature control is mandatory.[12]
-
Reagent Handling: Dimethyl sulfate is a toxic and carcinogenic substance and must be handled with extreme care using appropriate personal protective equipment (PPE) and in a well-ventilated area. HMTA can be a skin and respiratory irritant. Methanesulfonic acid is highly corrosive.
-
Pressure Management: The reaction vessel should be equipped with a pressure relief system, especially during heating stages.
Process Optimization and Control:
-
Mixing: Efficient mixing is critical for maintaining uniform temperature and concentration throughout the reaction mass, which is more challenging at a larger scale.[12] Overhead mechanical stirrers are necessary for large reactors.
-
Rate of Addition: The rate of addition of reagents, particularly dimethyl sulfate and HMTA, should be carefully controlled to manage the reaction exotherm.
-
Reaction Monitoring: In-process controls (IPCs) using techniques like HPLC are essential to monitor the reaction progress and determine the optimal endpoint, minimizing byproduct formation.
Mechanism of the Duff Reaction
The Duff reaction proceeds through a complex mechanism involving the in-situ generation of an electrophilic iminium ion from HMTA in the acidic medium.[5][6] This electrophile then attacks the electron-rich aromatic ring of Methyl 2-methoxybenzoate.
Caption: Simplified mechanism of the Duff reaction for the formylation of Methyl 2-methoxybenzoate.
Conclusion
The presented two-step synthetic route, commencing from salicylic acid and proceeding through a methylation step followed by a Duff formylation, offers a robust and scalable method for the industrial production of this compound. The protocol emphasizes the use of cost-effective reagents, straightforward reaction conditions, and provides critical insights into the safety and process control measures necessary for successful scale-up. This detailed guide is intended to empower researchers and drug development professionals with a practical and reliable approach to access this valuable chemical intermediate.
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 3. synarchive.com [synarchive.com]
- 4. synarchive.com [synarchive.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 8. aml.iaamonline.org [aml.iaamonline.org]
- 9. CN101941909A - Preparation method for 2-hydroxy-3-methoxy-methyl benzoate - Google Patents [patents.google.com]
- 10. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. - Division of Research Safety | Illinois [drs.illinois.edu]
Application Notes and Protocols: Unveiling the Mechanistic Pathways of Methyl 3-formyl-2-methoxybenzoate in Heterocyclic Synthesis
Introduction: The Versatile Role of Methyl 3-formyl-2-methoxybenzoate in Modern Organic Synthesis
This compound (CAS 186312-96-9) is a polysubstituted aromatic compound that has emerged as a valuable and versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2] Its strategic placement of an aldehyde, a methyl ester, and a methoxy group on the benzene ring offers a unique combination of reactive sites, enabling chemists to construct intricate molecular architectures. The aldehyde functionality serves as a prime electrophilic center for nucleophilic attack and condensation reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or participate in other ester-based transformations. The methoxy group, an electron-donating entity, influences the reactivity of the aromatic ring and can play a role in directing subsequent reactions.
These structural features make this compound a key intermediate in the preparation of various heterocyclic compounds, including quinolones and benzofurans, which are prevalent scaffolds in many biologically active molecules.[1] One of the most notable applications of this compound is in the synthesis of Eluxadoline, a medication used for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[3][4] This application note will delve into a key reaction mechanism involving this compound: its role in the construction of a crucial intermediate for Eluxadoline via reductive amination. We will provide a detailed, step-by-step protocol, a proposed reaction mechanism, and insights into the experimental rationale, designed for researchers, scientists, and professionals in drug development.
Reductive Amination: A Cornerstone Reaction for C-N Bond Formation
Reductive amination is a powerful and widely utilized method in organic synthesis for the formation of carbon-nitrogen bonds. The reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This two-step, one-pot procedure is highly efficient and avoids the over-alkylation often encountered in direct alkylation of amines with alkyl halides.
In the context of this compound, the aldehyde group is the reactive handle for this transformation. The following sections will detail the proposed mechanism and a practical protocol for the reductive amination of this compound with a primary amine, a critical step in the synthesis of a key precursor to Eluxadoline.
Proposed Reaction Mechanism: Reductive Amination of this compound
The reductive amination of this compound with a primary amine, such as 1-(4-phenyl-1H-imidazol-2-yl)ethan-1-amine, in the presence of an acid catalyst and a reducing agent, is proposed to proceed through the following steps:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde group of this compound. This is often catalyzed by a weak acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The initial addition product, a hemiaminal, is unstable and readily eliminates a molecule of water to form a Schiff base, or imine.
-
Reduction of the Imine: The newly formed imine is then reduced to the corresponding secondary amine. This is typically achieved using a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), which selectively reduces the C=N double bond without affecting the ester group on the aromatic ring.
The overall transformation is a highly efficient method for forging the crucial C-N bond that forms the backbone of the Eluxadoline precursor.
Caption: Proposed mechanism for the reductive amination of this compound.
Experimental Protocol: Synthesis of a Key Eluxadoline Intermediate via Reductive Amination
This protocol is adapted from methodologies described in the patent literature for the synthesis of Eluxadoline intermediates.[5]
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | 186312-96-9 | C₁₀H₁₀O₄ | 194.18 |
| 1-(4-phenyl-1H-imidazol-2-yl)ethan-1-amine | 864821-90-9 | C₁₁H₁₃N₃ | 187.24 |
| Methanol (anhydrous) | 67-56-1 | CH₄O | 32.04 |
| Acetic Acid (glacial) | 64-19-7 | C₂H₄O₂ | 60.05 |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | NaBH₄ | 37.83 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and 1-(4-phenyl-1H-imidazol-2-yl)ethan-1-amine (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of the aldehyde).
-
Acid Catalysis: To the stirred solution, add a catalytic amount of glacial acetic acid (approximately 0.1-0.2 eq). The acetic acid serves to catalyze the formation of the imine intermediate.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the cooled solution. Caution: Sodium borohydride reacts with methanol to produce hydrogen gas; ensure adequate ventilation and add the reagent slowly to control the effervescence.
-
Reaction Progression: After the addition of sodium borohydride is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of water. Concentrate the reaction mixture under reduced pressure to remove the methanol. To the resulting aqueous residue, add dichloromethane (DCM) and saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine product.
Caption: Experimental workflow for the reductive amination of this compound.
Trustworthiness and Self-Validation: Ensuring Reaction Success
The successful execution of this protocol relies on careful control of the reaction conditions and monitoring of its progress.
-
Anhydrous Conditions: The use of anhydrous methanol is crucial during the imine formation step to drive the equilibrium towards the product by minimizing the presence of water, which is a byproduct of the condensation.
-
Monitoring Imine Formation: It is highly recommended to monitor the formation of the imine intermediate by TLC or LC-MS before the addition of the reducing agent. This ensures that the substrate has been consumed and the intermediate is present for the subsequent reduction.
-
Controlled Addition of Reducing Agent: The portion-wise addition of sodium borohydride at a reduced temperature is a critical safety measure to control the exothermic reaction and the evolution of hydrogen gas.
-
Product Characterization: The final product should be thoroughly characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The disappearance of the aldehyde proton signal (around 9.5-10.5 ppm) and the appearance of new signals corresponding to the newly formed C-N bond and the protons on the adjacent carbon in the ¹H NMR spectrum are key indicators of a successful reaction.
Conclusion and Future Perspectives
This application note has provided a detailed overview of a key reaction involving this compound – its reductive amination to form a crucial intermediate in the synthesis of Eluxadoline. The provided protocol and mechanistic insights are intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The versatility of this compound, owing to its multiple functional groups, opens avenues for its application in a wide array of other synthetic transformations, including but not limited to, Knoevenagel condensations, Wittig reactions, and multicomponent reactions for the construction of diverse heterocyclic libraries. Future research will undoubtedly continue to uncover new and innovative applications for this valuable synthetic building block.
References
Methyl 3-formyl-2-methoxybenzoate material safety data sheet (MSDS)
Technical Guide: Methyl 3-formyl-2-methoxybenzoate
An In-Depth Profile for Synthetic Chemistry and Drug Discovery Applications
Prepared by a Senior Application Scientist
This document provides a comprehensive technical guide on this compound (CAS No. 186312-96-9), a versatile trifunctional building block for researchers in organic synthesis, medicinal chemistry, and materials science. Its unique arrangement of an aldehyde, an ester, and a methoxy group on an aromatic scaffold makes it a valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds and pharmaceutical precursors.[1] This guide moves beyond a standard safety data sheet to offer practical application insights and detailed protocols, grounded in established chemical principles.
Core Safety & Handling Protocols (Material Safety Data)
While a specific, comprehensive safety data sheet for this compound is not universally published, a robust safety profile can be constructed by examining its functional groups and data from structurally similar isomers. The following information is synthesized from supplier data for the target compound and official safety data sheets for closely related isomers, such as Methyl 5-formyl-2-methoxybenzoate and Methyl 3-formyl-2-hydroxybenzoate.[2][3]
Physical & Chemical Properties
The fundamental properties of this compound are summarized below, providing a baseline for experimental design and handling.
| Property | Value | Source(s) |
| CAS Number | 186312-96-9 | [4][5] |
| Molecular Formula | C₁₀H₁₀O₄ | [1][4] |
| Molecular Weight | 194.18 g/mol | [1][4] |
| Appearance | White to off-white or light yellow solid/powder | [6] |
| Boiling Point | ~328.1 °C (Predicted) | [1] |
| Storage Conditions | 2-8°C, under an inert gas atmosphere | [1][5] |
Hazard Identification & GHS Classification
Based on analogous compounds, this compound should be handled as a substance that can cause skin, eye, and respiratory irritation.[2][3]
| Hazard Class | GHS Classification | Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | Category 2 |
| Warning | H315: Causes skin irritation.[2][3] |
| Eye Irritation | Category 2A |
| Warning | H319: Causes serious eye irritation.[2][3] |
| Respiratory Irritation | STOT SE, Category 3 |
| Warning | H335: May cause respiratory irritation.[2][3] |
Note: STOT SE stands for Specific Target Organ Toxicity - Single Exposure.
Recommended Laboratory Practices
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[7] Wash hands thoroughly after handling.[2]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid breathing dust or fumes.[2] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2][7]
-
The recommended storage temperature is refrigerated (2-8°C).[1][5]
-
Minimize dust generation and accumulation.[2]
First Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs or if you feel unwell, seek medical attention.[2][3]
-
Skin Contact: Immediately wash with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse. If skin irritation persists, get medical advice.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical advice if you feel unwell.
Application Notes: A Versatile Synthetic Intermediate
The synthetic utility of this compound arises from the distinct reactivity of its three functional groups. This allows for selective, stepwise transformations to build molecular complexity.
-
Aldehyde Group: This is the primary site for nucleophilic attack and condensation reactions. It readily participates in Wittig reactions, reductive aminations, and the formation of imines and oximes. It is the key handle for chain extension and the introduction of new functionalities.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride, amide, or other ester. It can also be reduced to a primary alcohol.
-
Aromatic Ring: The electron-donating methoxy group and the electron-withdrawing aldehyde and ester groups influence the regioselectivity of electrophilic aromatic substitution reactions.
These features make the compound an excellent precursor for synthesizing heterocyclic systems like quinolones, benzofurans, and other scaffolds of pharmaceutical interest.[1]
Caption: Potential synthetic transformations of this compound.
Experimental Protocol: Knoevenagel Condensation
This protocol details a representative Knoevenagel condensation reaction, a classic and reliable method for carbon-carbon bond formation that leverages the reactivity of the aldehyde group. This procedure is a self-validating system; successful execution will yield a product with a distinct spectroscopic signature.
Objective: To synthesize Methyl 2-methoxy-3-(2,2-dicyanovinyl)benzoate via a base-catalyzed condensation of this compound with malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq, catalyst)
-
Toluene (or Ethanol), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Caption: Step-by-step workflow for the Knoevenagel condensation protocol.
Procedure:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.94 g, 10 mmol, 1.0 eq) and anhydrous toluene (40 mL).
-
Stir the mixture until the starting material is fully dissolved.
-
Add malononitrile (0.73 g, 11 mmol, 1.1 eq) to the solution.
-
Finally, add piperidine (0.085 g, 1 mmol, 0.1 eq) as the catalyst.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask and place it in a pre-heated oil bath at 80°C.
-
Allow the reaction to stir vigorously for 2-4 hours.
-
Causality Check: The heat provides the activation energy for the reaction, while the piperidine acts as a weak base to deprotonate the malononitrile, forming the nucleophilic enolate required for the condensation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
-
-
Workup and Isolation:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane (50 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).
-
Trustworthiness Check: The bicarbonate wash neutralizes the piperidine catalyst and removes any acidic impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
-
Data Interpretation
The final product, Methyl 2-methoxy-3-(2,2-dicyanovinyl)benzoate, should be characterized to confirm its structure and purity.
-
¹H NMR: Expect to see the disappearance of the aldehyde proton signal (around 10 ppm) and the appearance of a new vinyl proton signal (around 7.5-8.5 ppm). The aromatic and methyl ester/ether protons will also be present with characteristic shifts.
-
IR Spectroscopy: Look for the appearance of a strong nitrile (C≡N) stretch around 2220 cm⁻¹ and the disappearance of the aldehyde C-H stretch (around 2720 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C₁₃H₁₀N₂O₃, M.W. = 242.23).
By following these detailed safety and application protocols, researchers can effectively and safely utilize this compound as a powerful tool in the synthesis of novel compounds for drug discovery and development.
References
- 1. This compound [myskinrecipes.com]
- 2. aksci.com [aksci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. calpaclab.com [calpaclab.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Application Note & Protocol: Recommended Storage and Handling of Methyl 3-formyl-2-methoxybenzoate
Abstract
Methyl 3-formyl-2-methoxybenzoate (CAS No. 186312-96-9) is a bifunctional organic compound of significant interest in pharmaceutical synthesis and fine chemical manufacturing.[1] Its molecular architecture, featuring aldehyde and methyl ester moieties on a methoxy-substituted benzene ring, makes it a versatile intermediate for constructing complex heterocyclic systems like quinolones and benzofurans.[1] The integrity of this reagent is paramount for reproducible and high-yielding synthetic outcomes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage, safe handling, and practical application of this valuable building block.
Compound Profile and Physicochemical Properties
This compound is a white to off-white solid at room temperature.[2] The presence of a chemically sensitive aldehyde group and an ester functionality dictates the stringent requirements for its storage and handling. Failure to adhere to these conditions can lead to degradation, primarily through oxidation of the aldehyde to a carboxylic acid, compromising sample purity and reactivity.
| Property | Value | Source |
| CAS Number | 186312-96-9 | [3] |
| Molecular Formula | C₁₀H₁₀O₄ | [1][3] |
| Molecular Weight | 194.18 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 328.1 ± 27.0 °C (Predicted) | [1] |
| Primary Functional Groups | Aldehyde, Methyl Ester, Methoxy Ether |
Long-Term Storage Protocol
The stability of this compound is critically dependent on its storage environment. The aldehyde group is particularly susceptible to aerobic oxidation.
2.1. Recommended Storage Conditions
-
Temperature: Store refrigerated at 2-8°C .[1][2][3] This low temperature slows the rate of potential degradation reactions.
-
Atmosphere: The compound must be stored under an inert atmosphere (e.g., Argon or Nitrogen).[1][2] This is the most critical step to prevent the oxidation of the formyl group, which would otherwise yield the corresponding carboxylic acid, an impurity that can complicate subsequent reactions.
-
Container: Use a tightly sealed, clearly labeled container. Polyethylene or polypropylene containers are suitable.[4] Ensure the cap provides an excellent seal to maintain the inert atmosphere.
2.2. Rationale for Storage Choices The dual requirements of low temperature and an inert atmosphere work synergistically. Refrigeration reduces the kinetic energy of both the reagent molecules and any potential contaminants (like trace moisture or oxygen), while the inert gas physically displaces the oxygen required for oxidation. This ensures the compound's purity and reactivity are maintained over long-term storage.
Safe Handling and Personal Protective Equipment (PPE)
According to GHS classifications, this compound is an irritant. Adherence to safety protocols is mandatory to minimize exposure risks.
3.1. Hazard Identification
3.2. Engineering Controls & PPE
-
Fume Hood: All handling of solid and dissolved forms of the compound must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][6]
-
Personal Protective Equipment: A comprehensive PPE strategy is essential.
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and irritation.[4][6] |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical goggles. | To protect against splashes and airborne particles causing severe eye irritation.[4][6] |
| Body Protection | A flame-resistant lab coat. | To protect against accidental spills and contamination of personal clothing.[4] |
3.3. General Handling Practices
-
Avoid generating dust when handling the solid.
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Wash hands thoroughly with soap and water after handling is complete.[4]
-
Ensure all containers are securely sealed before returning them to storage.[4]
Emergency Procedures
4.1. Spill Response
-
Evacuate non-essential personnel from the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material like sand, vermiculite, or earth.[4]
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[4]
-
Wipe the spill area with a suitable solvent, followed by soap and water.
-
Prevent spilled material from entering drains or waterways.[4]
4.2. First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of running water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[6][7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical advice.
Illustrative Experimental Protocol: Reductive Amination
The aldehyde functionality of this compound is an excellent electrophile for nucleophilic attack by amines, forming an imine intermediate that can be readily reduced to a secondary amine. This two-step, one-pot reaction is a cornerstone of medicinal chemistry for introducing nitrogen-containing substituents.
5.1. Principle This protocol details the reductive amination of this compound with benzylamine using sodium triacetoxyborohydride, a mild reducing agent ideal for this transformation.
5.2. Materials and Reagents
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride [NaBH(OAc)₃]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Standard laboratory glassware for workup
5.3. Step-by-Step Protocol
-
Reaction Setup: In a chemical fume hood, add this compound (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Amine Addition: Add benzylamine (1.05 eq) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: The reaction may gently effervesce.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to obtain the desired secondary amine product.
Waste Disposal
All chemical waste, including unused reagent, reaction mixtures, and contaminated materials, must be disposed of according to institutional and local environmental regulations.[4]
-
Collect all organic waste containing this compound in a designated, labeled hazardous waste container.
-
Do not dispose of this chemical down the drain.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 186312-96-9 [amp.chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Methyl 5-formyl-2-methoxybenzoate | C10H10O4 | CID 10856352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-formyl-2-methoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 3-formyl-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we address specific experimental issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Enhancing Yield and Purity
This section is dedicated to resolving the common hurdles encountered during the synthesis of this compound. Each question represents a common experimental observation, followed by a detailed explanation of the underlying causes and a step-by-step guide to rectify the issue.
Q1: My overall yield for the formylation of methyl 2-methoxybenzoate is consistently low. What are the primary factors I should investigate?
Low yields in the formylation of electron-rich aromatic systems like methyl 2-methoxybenzoate can often be attributed to several key factors ranging from reagent quality to reaction conditions.
Causality Analysis:
-
Substrate Reactivity: The starting material, methyl 2-methoxybenzoate, possesses two directing groups: an ortho, para-directing methoxy group (-OCH₃) and a meta-directing methyl ester group (-COOCH₃). The methoxy group is an activating group, while the ester is deactivating. The interplay between these two determines the regioselectivity and overall reactivity. The target product, this compound, results from formylation at a position that is sterically hindered and electronically influenced by both groups.
-
Choice of Formylation Method: The selected formylation reaction is critical. Common methods include the Vilsmeier-Haack, Reimer-Tiemann, and ortho-lithiation reactions. Each has its own set of optimal conditions and potential pitfalls. For instance, the Vilsmeier-Haack reagent is a relatively weak electrophile and requires a sufficiently activated aromatic ring.[1]
-
Reaction Conditions: Temperature, reaction time, and stoichiometry are paramount. Insufficient heating may lead to an incomplete reaction, while excessive temperatures can cause decomposition of the starting material or product, or lead to the formation of polymeric side products.[2]
-
Moisture and Air Sensitivity: Many reagents used in formylation, particularly organolithium reagents and Lewis acids, are highly sensitive to moisture and atmospheric oxygen. Contamination can quench the active reagents, drastically reducing the yield.[3]
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting low yields.
Recommended Actions:
-
Reagent Quality Check: Ensure that the formylating agents (e.g., POCl₃, DMF, organolithiums) are of high purity and handled under strictly anhydrous conditions. Use freshly distilled solvents.
-
Optimize Stoichiometry: Systematically vary the molar ratio of the formylating agent to the substrate. Start with a modest excess of the formylating agent and adjust based on reaction monitoring (e.g., via TLC or GC-MS).
-
Temperature Screening: Perform small-scale reactions at a range of temperatures (e.g., 0 °C, room temperature, 50 °C, 80 °C) to find the optimal balance between reaction rate and side product formation.[4]
-
Time Course Study: Monitor the reaction progress over time to determine the point of maximum product formation before significant decomposition or side reactions occur.
Q2: I am getting a mixture of isomers. How can I improve the regioselectivity to favor the 3-formyl product over the 5-formyl isomer?
Achieving high regioselectivity in the formylation of substituted aromatic rings is a common challenge. The electronic and steric effects of the substituents on methyl 2-methoxybenzoate direct the incoming electrophile.
Causality Analysis:
-
Directing Group Effects: The powerful ortho, para-directing methoxy group strongly activates the positions ortho and para to it (positions 3 and 5, and the blocked position 1). The ester group is meta-directing and deactivating, directing to position 5. The combination of these effects often leads to a mixture of the 3-formyl and 5-formyl isomers. The 5-position is often favored due to less steric hindrance.
-
Reaction Mechanism:
-
Vilsmeier-Haack & Friedel-Crafts type reactions: These are governed by electrophilic aromatic substitution rules. The regioselectivity can be influenced by the size of the electrophile and the reaction temperature.
-
Directed Ortho-Metalation (DoM): This strategy offers a powerful way to control regioselectivity. By using a directing group (in this case, the methoxy group is a potent directing metalation group), a strong base like n-butyllithium can selectively deprotonate the ortho position (position 3). Quenching this lithiated intermediate with a formylating agent like DMF can lead to the desired 3-formyl product with high selectivity.[5][6]
-
Strategies for Improving Regioselectivity:
| Strategy | Description | Expected Outcome |
| Directed Ortho-Metalation (DoM) | Use of a strong lithium base (e.g., n-BuLi, s-BuLi) at low temperatures to selectively deprotonate the C3 position, followed by quenching with DMF.[6] | High selectivity for the 3-formyl isomer. |
| Choice of Lewis Acid | In Friedel-Crafts type formylations, varying the Lewis acid (e.g., TiCl₄, SnCl₄, AlCl₃) can influence the steric bulk of the electrophilic complex, potentially altering the ortho/para ratio.[5] | May slightly favor one isomer over the other, requires empirical optimization. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the reactivity and selectivity of the formylation reaction. | Can have a modest effect on the isomer ratio. |
Experimental Protocol: Directed Ortho-Metalation for Selective 3-Formylation
-
Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve methyl 2-methoxybenzoate (1 equivalent) in anhydrous THF at -78 °C.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours.
-
Formylation: Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Quenching: Allow the reaction to slowly warm to room temperature, then quench with a saturated aqueous solution of NH₄Cl.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the this compound.
Q3: My purification is difficult, and I suspect I have formed byproducts. What are the likely side reactions?
The formation of byproducts is a common cause of low yields and purification challenges. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions:
-
Di-formylation: If the reaction conditions are too harsh or the stoichiometry of the formylating agent is too high, a second formyl group can be added to the aromatic ring.[7]
-
Hydrolysis of the Ester: Under strongly acidic or basic conditions, particularly during work-up, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.
-
Polymerization/Resin Formation: Phenolic compounds or highly activated aromatics can undergo polymerization, especially at elevated temperatures in the presence of strong acids.[7]
-
Reaction with Solvent: In some cases, the reactive intermediates can react with the solvent.
Diagnostic Workflow for Byproduct Identification:
Caption: A logical workflow for identifying unknown byproducts.
Mitigation Strategies:
-
Control Stoichiometry: Carefully control the amount of the formylating agent to minimize di-formylation.
-
Moderate Reaction Conditions: Use the mildest possible temperature and shortest reaction time that allows for complete conversion of the starting material.
-
Careful Work-up: Neutralize the reaction mixture carefully, avoiding strongly acidic or basic conditions for prolonged periods to prevent ester hydrolysis.
-
Inert Atmosphere: Always conduct reactions with sensitive reagents under an inert atmosphere to prevent oxidation and other side reactions.
Frequently Asked Questions (FAQs)
Q: What is the most promising synthetic route to start with for a high yield of this compound?
A: For the highest regioselectivity towards the 3-position, a Directed Ortho-Metalation (DoM) approach is the most promising.[6] The methoxy group is a well-established directing group for lithiation at the adjacent ortho position. By forming the 3-lithio species and then quenching with DMF, you can achieve a high yield of the desired isomer.
Q: Can I use the Vilsmeier-Haack reaction for this synthesis?
A: Yes, the Vilsmeier-Haack reaction is a viable option, but it may produce a mixture of the 3- and 5-formyl isomers.[8] The outcome will be highly dependent on the reaction conditions. The starting material is moderately activated, so the reaction should proceed. Optimization of temperature and solvent will be necessary to maximize the yield of the desired product.
Q: What analytical techniques are best for monitoring the reaction and characterizing the product?
A:
-
Thin Layer Chromatography (TLC): Ideal for monitoring the progress of the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) and visualize with a UV lamp and/or a potassium permanganate stain.
-
¹H NMR Spectroscopy: Essential for confirming the structure of the final product and identifying isomers. The aldehyde proton will have a characteristic chemical shift around 9-10 ppm. The coupling patterns of the aromatic protons will distinguish between the 3-formyl and 5-formyl isomers.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the composition of the crude reaction mixture and identifying volatile byproducts.
Q: Are there any specific safety precautions I should take?
A: Yes. Many of the reagents used in these syntheses are hazardous.
-
Organolithium reagents (e.g., n-BuLi): Pyrophoric and react violently with water. Must be handled under an inert atmosphere.
-
Phosphorus oxychloride (POCl₃): Corrosive and reacts with water to release HCl gas.
-
Strong acids and bases: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always work in a well-ventilated fume hood.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Formylation - Common Conditions [commonorganicchemistry.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
identification of common side products in Methyl 3-formyl-2-methoxybenzoate synthesis
Technical Support Center: Synthesis of Methyl 3-formyl-2-methoxybenzoate
Welcome to the technical support guide for the synthesis of this compound (CAS: 186312-96-9). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this synthesis. We will delve into the causality behind experimental outcomes and provide actionable troubleshooting strategies grounded in established chemical principles.
The synthesis of this compound, a valuable intermediate in organic synthesis[1], typically involves the electrophilic formylation of Methyl 2-methoxybenzoate. The electronic properties of the starting material—an activating, ortho-para directing methoxy group and a deactivating, meta-directing ester group—create a nuanced challenge in achieving high regioselectivity for the desired C-3 position. This guide focuses primarily on Duff-type formylation reactions, which are often employed to favor ortho-substitution on activated aromatic rings[2][3].
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My overall yield is significantly lower than expected. What are the primary causes and how can I improve it?
A1: Low yield is a frequent issue stemming from several factors. Systematically investigating the following can help pinpoint the cause:
-
Incomplete Reaction: The formylation of Methyl 2-methoxybenzoate can be sluggish. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If a significant amount of starting material remains after the expected reaction time, consider extending the duration or moderately increasing the temperature. However, be cautious, as excessive heat can promote side reactions[4].
-
Reagent Stoichiometry and Quality: The ratio of the formylating agent (e.g., hexamethylenetetramine, HMTA) to the substrate is critical. An insufficient amount will lead to an incomplete reaction, while a large excess can promote di-formylation[4]. Use fresh, high-purity reagents, as aged HMTA or acid catalysts can contain moisture, which is detrimental to the reaction[5].
-
Suboptimal Reaction Conditions: In Duff-type reactions, the choice and purity of the acid catalyst (e.g., trifluoroacetic acid, methanesulfonic acid) are crucial. The reaction temperature must be carefully controlled; for instance, some TFA-mediated Duff reactions are run at reflux (~85-90°C), while others may require different temperatures to balance reaction rate and side product formation[6].
-
Workup Losses: The product and intermediates can be lost during workup. Ensure the iminium intermediate is fully hydrolyzed by allowing sufficient time and agitation during the aqueous workup step[7]. Check the pH to ensure the product, which is an ester, does not hydrolyze. Avoid vigorous shaking that can lead to persistent emulsions.
Q2: My post-reaction analysis (TLC, NMR) shows a mixture of products. How do I identify the major impurities?
A2: The most common impurities are unreacted starting material and undesired isomers.
-
Unreacted Starting Material (Methyl 2-methoxybenzoate): This will appear as a less polar spot on TLC compared to the aldehyde products. Its presence can be confirmed in a crude ¹H NMR spectrum by the absence of an aldehyde proton signal (~10 ppm) and the characteristic aromatic proton pattern of the starting material[8].
-
Regioisomeric Side Product (Methyl 5-formyl-2-methoxybenzoate): This is the most common isomeric impurity, formed by formylation at the C-5 position (para to the methoxy group). It often has a similar polarity to the desired C-3 product, making chromatographic separation challenging. ¹H NMR is the best tool for differentiation. The C-5 isomer will show two aromatic doublets, whereas the desired C-3 isomer will exhibit a more complex splitting pattern (a doublet, a triplet, and a doublet of doublets).
-
Di-formylated Side Product (Methyl 3,5-diformyl-2-methoxybenzoate): This is more likely when an excess of the formylating agent is used[4]. It will be significantly more polar on TLC. Its structure is confirmed by the presence of two distinct aldehyde proton signals in the ¹H NMR spectrum and a simplified aromatic region showing only two singlet or doublet protons.
Q3: I am isolating a significant amount of the 5-formyl isomer. How can I improve regioselectivity for the desired 3-formyl product?
A3: Achieving C-3 selectivity over C-5 is the central challenge. Both positions are activated by the C-2 methoxy group (ortho and para, respectively) and are meta to the deactivating ester group.
-
Choice of Formylation Reaction: The Duff reaction (using HMTA) is known to preferentially formylate the position ortho to a hydroxyl or methoxy group, making it a better choice than other methods for this target[2][3]. Vilsmeier-Haack conditions (POCl₃/DMF), while effective for formylating electron-rich arenes, can sometimes favor the less sterically hindered para position[9][10].
-
Reaction Conditions: Subtle changes in the acid catalyst, solvent, and temperature can influence the ortho:para ratio. For Duff reactions, using a bulky acid catalyst or running the reaction at a lower temperature may increase steric hindrance around the C-3 position but can also slow the reaction rate to a point where the thermodynamically favored C-5 product begins to dominate. Careful, systematic optimization is required. A patent for a similar isomer suggests using methanesulfonic acid as the medium and heating to 80-90°C[11].
Frequently Asked Questions (FAQs) about Side Products
Q1: Can hydrolysis of the methyl ester or methoxy group occur during the reaction or workup?
A1: Yes, hydrolysis of the methyl ester is a potential side reaction, particularly during the acidic aqueous workup. This will form 3-formyl-2-methoxybenzoic acid . To minimize this, avoid prolonged exposure to strong acid or base, keep temperatures low during workup, and neutralize the reaction mixture promptly but carefully. Demethylation of the methoxy ether is less common under these conditions but can occur with stronger acids or higher temperatures.
Q2: What is the mechanism of formation for the iminium intermediates, and why is their hydrolysis critical?
A2: In both Duff and Vilsmeier-Haack reactions, the active electrophile is an iminium ion[2][7]. In the Duff reaction, protonated HMTA fragments to form a reactive methyleneiminium species that attacks the aromatic ring. This initially forms a benzylamine-type intermediate, which is then oxidized and rearranged to a more stable iminium ion[2]. This iminium ion (Ar-CH=N⁺R₂) is the direct precursor to the aldehyde. The final workup step involves hydrolysis (reaction with water) to replace the C=N bond with a C=O bond, releasing the final aldehyde product[7]. Incomplete hydrolysis will leave the iminium salt or corresponding amine in the crude product, reducing yield and complicating purification.
Q3: Are there any known incompatible reagents or conditions to avoid?
A3: Absolutely. Avoid introducing water into the reaction mixture before it is complete, as it can decompose the formylating agents and intermediates[5]. Be cautious with highly nucleophilic additives that could potentially react with the formylating agent or the product aldehyde. Finally, strong oxidizing agents are incompatible as they can oxidize the newly formed aldehyde group to a carboxylic acid.
Summary of Common Side Products
The following table summarizes the key characteristics of potential side products to aid in their identification.
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Analytical Signatures |
| Methyl 2-methoxybenzoate (Starting Material) | C₉H₁₀O₃ | 166.17 | No aldehyde proton. Aromatic protons appear as a complex multiplet between 6.9-7.8 ppm[8]. |
| Methyl 5-formyl-2-methoxybenzoate (Regioisomer) | C₁₀H₁₀O₄ | 194.18 | Aldehyde proton at ~9.9 ppm. Aromatic region shows a doublet near 7.4 ppm (H6), a doublet of doublets near 8.1 ppm (H4), and a doublet near 8.2 ppm (H3)[11][12]. |
| Methyl 3,5-diformyl-2-methoxybenzoate (Di-formylated) | C₁₁H₁₀O₅ | 222.19 | Two distinct aldehyde protons (~9.9 and ~10.1 ppm). Aromatic region simplifies to two doublets or singlets. |
| 3-Formyl-2-methoxybenzoic Acid (Hydrolysis Product) | C₉H₈O₄ | 180.16 | Aldehyde proton at ~10.4 ppm. Absence of the methyl ester singlet (~3.9 ppm). Presence of a broad carboxylic acid proton (>12 ppm). |
Reaction Workflow and Side Product Formation
The following diagram illustrates the primary synthesis pathway for this compound and the branching points that lead to common side products.
Caption: Synthesis pathway and competing side reactions.
Illustrative Experimental Protocol (Duff-type Formylation)
This protocol is a representative example and should be adapted and optimized for specific laboratory conditions.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 2-methoxybenzoate (1.0 eq).
-
Reagent Addition: Add anhydrous trifluoroacetic acid (TFA) or methanesulfonic acid (3-5 volumes). Stir the mixture until the substrate fully dissolves. Cool the solution to 0-10°C in an ice bath.
-
Formylation: Add hexamethylenetetramine (HMTA) (1.2-1.5 eq) portion-wise, ensuring the internal temperature does not rise excessively.
-
Reaction: After the addition is complete, slowly warm the mixture to the target temperature (e.g., 80-95°C) and maintain for 12-20 hours[6][11]. Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Workup - Hydrolysis: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice and water (10 volumes). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.
-
Neutralization & Extraction: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate or sodium hydroxide to a pH of 6-7. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. Aromatic Formylation with HMTA and TFA - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]
- 12. Methyl 5-formyl-2-methoxybenzoate | C10H10O4 | CID 10856352 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing temperature and reaction time for Methyl 3-formyl-2-methoxybenzoate formation
Welcome to the technical support center for the synthesis of Methyl 3-formyl-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important chemical transformation. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and overcome common experimental hurdles.
This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its preparation, typically involving the formylation of Methyl 2-methoxybenzoate, requires careful control of reaction parameters to achieve high purity and yield. This guide will focus on the most common and effective formylation methods, providing practical advice rooted in established chemical principles.
I. Recommended Synthetic Approaches
The formylation of an electron-rich aromatic ring, such as Methyl 2-methoxybenzoate, can be achieved through several established methods. The choice of method often depends on the desired scale, available reagents, and safety considerations. The Vilsmeier-Haack and Duff reactions are two of the most relevant and widely employed methods for this type of transformation.
A. Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[3][4][5] This reaction is highly effective for substrates like Methyl 2-methoxybenzoate due to the electron-donating nature of the methoxy group, which activates the aromatic ring towards electrophilic substitution.[6][7]
Reaction Mechanism Overview:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3][7]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of Methyl 2-methoxybenzoate attacks the Vilsmeier reagent.
-
Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous work-up to yield the final aldehyde product.[3][4]
Experimental Workflow: Vilsmeier-Haack Reaction
Caption: A simplified workflow for the Vilsmeier-Haack formylation.
B. Duff Reaction
The Duff reaction provides an alternative route for the ortho-formylation of phenols, and by extension, can be adapted for other activated aromatic rings.[8] This reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid or methanesulfonic acid.[6][8] A notable advantage is that it can sometimes be performed under milder conditions compared to other formylation methods.
Reaction Mechanism Overview:
-
Formation of the Electrophile: In an acidic environment, HMTA generates an iminium ion electrophile.
-
Electrophilic Aromatic Substitution: The activated aromatic ring attacks the iminium ion.
-
Hydrolysis: The resulting intermediate is hydrolyzed to the aldehyde.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in formylation reactions can stem from several factors. Here's a systematic approach to troubleshooting:
-
Moisture Contamination: Vilsmeier reagents are highly sensitive to moisture.[9] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Incomplete Reagent Formation: In the Vilsmeier-Haack reaction, ensure the Vilsmeier reagent is fully formed before adding your substrate. This typically involves stirring DMF and POCl₃ at a low temperature (e.g., 0°C) for a specific duration before introducing the Methyl 2-methoxybenzoate.[10]
-
Sub-optimal Temperature: The reaction temperature is a critical parameter.
-
Too Low: The reaction may be too slow or not proceed at all.
-
Too High: This can lead to the formation of side products and decomposition of the starting material or product.[6] Experiment with a temperature gradient to find the optimal condition. For the Duff reaction using methanesulfonic acid, temperatures around 80-90°C have been reported to be effective.[11]
-
-
Incorrect Stoichiometry: The molar ratio of reactants is crucial. For the Duff reaction, an excess of HMTA can sometimes lead to di-formylation or other side products.[6] Carefully control the stoichiometry of your reagents.
-
Insufficient Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to troubleshooting low reaction yields.
Q2: I am observing the formation of significant side products. How can I identify and minimize them?
A2: Side product formation is a common challenge. Here are some likely culprits and their solutions:
-
Di-formylation: If the reaction conditions are too harsh (high temperature or prolonged reaction time), or if there is an excess of the formylating agent, di-formylation can occur, especially in highly activated systems.[6] To mitigate this, use a lower temperature and carefully control the stoichiometry of the formylating agent.[6]
-
Polymerization/Resin Formation: Phenolic substrates, in particular, are prone to polymerization under acidic conditions.[6][9] While Methyl 2-methoxybenzoate is not a phenol, harsh acidic conditions and high temperatures should still be avoided to prevent potential degradation and polymerization of starting materials or products.
-
Hydrolysis of the Ester Group: Strong acidic or basic conditions, especially during work-up at elevated temperatures, can lead to the hydrolysis of the methyl ester group. Perform the aqueous work-up at a low temperature and use a mild base for neutralization if necessary.
Q3: The purification of my product is difficult. Are there any tips for effective purification?
A3: this compound is a solid at room temperature.[2] Purification can typically be achieved through the following methods:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexanes) to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A common eluent system would be a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether. Monitor the separation by TLC to determine the optimal solvent ratio.
-
Aqueous Work-up: A thorough aqueous work-up is crucial to remove unreacted reagents and inorganic byproducts. After quenching the reaction, washing the organic layer with a saturated sodium bicarbonate solution can help remove any acidic impurities. A final wash with brine will aid in removing water from the organic layer before drying.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the formylation of Methyl 2-methoxybenzoate?
A1: The formylation is an electrophilic aromatic substitution. The methoxy group is an ortho-, para-director. The ester group is a meta-director and is deactivating. Therefore, the incoming formyl group will be directed by the more activating methoxy group. Formylation is expected to occur primarily at the positions ortho and para to the methoxy group. Steric hindrance from the adjacent ester group may influence the final product distribution.
Q2: What are the key safety precautions I should take when performing these reactions?
A2:
-
Phosphorus oxychloride (POCl₃): This is a corrosive and moisture-sensitive reagent. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acids: Strong acids like methanesulfonic acid and trifluoroacetic acid are corrosive. Handle with care in a fume hood.
-
Solvents: Use appropriate ventilation when working with organic solvents.
-
Exothermic Reactions: Some formylation reactions can be exothermic.[12] Use an ice bath to control the temperature, especially during the addition of reagents.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value (86-87°C) is indicative of high purity.[2]
-
High-Performance Liquid Chromatography (HPLC): This can be used to determine the purity of the final product.
IV. Optimized Reaction Parameters
The following table summarizes typical reaction conditions for the synthesis of substituted methoxy methyl benzoates based on literature and patent data. These should be considered as starting points for optimization.
| Parameter | Vilsmeier-Haack Reaction | Duff Reaction |
| Formylating Agent | DMF/POCl₃ | Hexamethylenetetramine (HMTA) |
| Solvent/Acid | Dichloromethane (DCM) or neat | Methanesulfonic acid or Trifluoroacetic acid |
| Temperature | 0°C to reflux | 80 - 90°C[11] |
| Reaction Time | 1 - 24 hours (monitor by TLC/HPLC) | 12 - 20 hours[11] |
| Work-up | Aqueous quench, extraction | Aqueous quench, pH adjustment, filtration[11] |
V. References
-
Benchchem. (n.d.). Troubleshooting guide for the formylation of aromatic amines. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Optimizing Aromatic Formylation Reactions. Retrieved from --INVALID-LINK--
-
Olah, G. A. (1994). U.S. Patent No. 5,457,239. Washington, DC: U.S. Patent and Trademark Office.
-
University of Calgary. (n.d.). Chapter 17: Reactions of Aromatic Compounds. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Duff reaction. In Wikipedia. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Reimer–Tiemann reaction. In Wikipedia. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Vilsmeier–Haack reaction. In Wikipedia. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Formylation. In Wikipedia. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
Chem-Station. (2014). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
Reddit. (2022). Aryl formylation strategies ?. r/OrganicChemistry. Retrieved from --INVALID-LINK--
-
Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Formylation of Amines. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from --INVALID-LINK--
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from --INVALID-LINK--
-
L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction. Retrieved from --INVALID-LINK--
-
Pharmaffiliates. (n.d.). Methyl 5-Formyl-2-methoxybenzoate: A Key Synthesis Intermediate. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
NROChemistry. (2021). Reimer-Tiemann Reaction [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate. Retrieved from --INVALID-LINK--
-
UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from --INVALID-LINK--
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. name-reaction.com [name-reaction.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]
- 12. lscollege.ac.in [lscollege.ac.in]
preventing byproduct formation during the synthesis of Methyl 3-formyl-2-methoxybenzoate
Welcome to the technical support guide for the synthesis of Methyl 3-formyl-2-methoxybenzoate. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this important synthesis. Here, we delve into the common challenges, focusing on the prevention of byproduct formation to enhance yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Vilsmeier-Haack formylation of Methyl 2-methoxybenzoate is giving a low yield and multiple spots on TLC. What are the likely byproducts and how can I prevent them?
A1: Root Cause Analysis & Prevention
The Vilsmeier-Haack reaction, while effective, is sensitive to substrate reactivity and reaction conditions.[1][2] The primary challenge with a substrate like Methyl 2-methoxybenzoate is controlling the regioselectivity and preventing side reactions.
Likely Byproducts:
-
Isomeric Products: While the 3-formyl product is desired, formylation can occur at other activated positions on the aromatic ring, particularly the 5-position. The methoxy group is ortho, para-directing, and the ester is a meta-directing deactivator. The interplay of these directives can lead to a mixture of isomers.
-
Di-formylated Products: If the reaction conditions are too harsh or the stoichiometry of the Vilsmeier reagent is excessive, a second formyl group may be added to the ring.[3]
-
Hydrolysis of Ester: The acidic conditions of the reaction and aqueous workup can lead to partial or complete hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Unreacted Starting Material: Incomplete reaction is common if the temperature is too low or the reaction time is insufficient.
Troubleshooting & Prevention Protocol:
| Parameter | Recommended Action & Rationale |
| Temperature Control | Maintain a low temperature (0-10 °C) during the addition of the substrate to the pre-formed Vilsmeier reagent.[4] This minimizes exothermic reactions and reduces the formation of undesired isomers. |
| Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent (POCl₃/DMF). A large excess can promote di-formylation. |
| Order of Addition | Always add the substrate (Methyl 2-methoxybenzoate) to the Vilsmeier reagent, not the other way around. This ensures the electrophile is readily available for the desired reaction. |
| Workup Procedure | Perform the aqueous workup at a low temperature. Neutralize the reaction mixture carefully with a base like sodium acetate or sodium bicarbonate solution before extraction to prevent ester hydrolysis.[4] |
Q2: I'm attempting a Duff reaction to formylate Methyl 2-methoxybenzoate, but the yield is poor and I'm isolating a complex mixture. What is going wrong?
A2: Understanding the Duff Reaction's Limitations
The Duff reaction typically requires strongly electron-donating groups, like a hydroxyl group (phenol), to proceed efficiently.[5][6] Methyl 2-methoxybenzoate, while activated by the methoxy group, may not be electron-rich enough for a high-yielding Duff reaction under standard conditions.
Likely Byproducts & Issues:
-
Low Conversion: The primary issue is often a low conversion rate due to the moderate activation of the aromatic ring.
-
Polymeric Materials: The acidic and high-temperature conditions (often 150-160 °C) can lead to the formation of complex polymeric byproducts.[7]
-
Formation of Schiff Base Intermediates: The reaction proceeds through an iminium intermediate which is then hydrolyzed.[5] Incomplete hydrolysis can leave nitrogen-containing impurities.
Troubleshooting & Prevention Protocol:
| Parameter | Recommended Action & Rationale |
| Solvent/Acid Choice | While traditionally using glycerol/boric acid, some modern protocols use methanesulfonic acid which can improve yields for less activated substrates.[8] |
| Temperature | Carefully control the temperature. While high heat is needed, excessive temperatures can promote polymerization. A temperature around 90 °C has been reported in modified procedures.[8] |
| Reaction Time | Monitor the reaction by TLC. Extended reaction times at high temperatures will likely increase byproduct formation. |
| Alternative Routes | For this specific substrate, the Vilsmeier-Haack reaction or oxidation of the corresponding methyl group are generally more reliable and higher-yielding than the Duff reaction. |
Q3: I am considering the oxidation of Methyl 2-methoxy-3-methylbenzoate. What are the potential pitfalls and byproducts of this route?
A3: Controlling the Oxidation State
Oxidizing a methyl group to an aldehyde requires careful selection of the oxidant and precise control of reaction conditions to prevent over-oxidation.
Likely Byproducts:
-
Carboxylic Acid: The most common byproduct is the over-oxidation of the aldehyde to the corresponding carboxylic acid, Methyl 3-carboxy-2-methoxybenzoate.
-
Unreacted Starting Material: Incomplete oxidation will leave the starting material, Methyl 2-methoxy-3-methylbenzoate.
-
Benzylic Halogenation (if using certain reagents): If reagents like N-bromosuccinimide (NBS) are used in a multi-step process, benzylic di-halogenation can occur, leading to issues in the subsequent hydrolysis step.
Troubleshooting & Prevention Protocol:
| Parameter | Recommended Action & Rationale |
| Choice of Oxidant | Use a mild and selective oxidant. Cerium(IV) ammonium nitrate (CAN) or manganese dioxide (MnO₂) are often effective for this transformation. Avoid strong oxidants like potassium permanganate unless conditions are carefully controlled. |
| Stoichiometry | Use a controlled amount of the oxidizing agent. A slight excess may be needed, but a large excess will promote over-oxidation. |
| Temperature | Maintain the recommended temperature for the specific oxidant being used. Many of these oxidations are performed at or below room temperature. |
| Monitoring | Closely monitor the reaction progress using TLC or GC to determine the optimal time to quench the reaction, maximizing aldehyde formation and minimizing the carboxylic acid byproduct. |
Experimental Workflow & Diagrams
Workflow: Vilsmeier-Haack Formylation
The following diagram outlines the key steps and decision points for a successful Vilsmeier-Haack formylation to minimize byproduct formation.
Caption: Vilsmeier-Haack reaction workflow emphasizing critical control points.
Byproduct Formation Logic
This diagram illustrates the potential reaction pathways leading to the desired product or common byproducts during formylation.
Caption: Potential reaction pathways and byproduct formation.
Purification Strategy
Q4: What is the most effective method for purifying this compound from the common byproducts?
A4: Column Chromatography is Key
For achieving high purity, especially at a research and development scale, silica gel column chromatography is the most effective method.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient or isocratic system of non-polar and polar solvents is typically used. A common starting point is a mixture of hexane and ethyl acetate.
-
Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) to elute non-polar impurities and unreacted starting material.
-
Gradually increase the polarity (e.g., to 80:20 Hexane:EtOAc) to elute the desired product.
-
Isomeric byproducts may have very similar polarities, requiring careful selection of the eluent system and potentially a long column for good separation.
-
-
Monitoring: Use thin-layer chromatography (TLC) to identify the fractions containing the pure product before combining them.
Recrystallization:
If the crude product is of reasonable purity after an initial workup, recrystallization can be an effective final purification step.[9] A solvent system like ethanol/water or ethyl acetate/hexane may be suitable. The crude solid is dissolved in a minimum amount of the hot solvent, and then cooled slowly to allow for the formation of pure crystals, leaving impurities in the mother liquor.[9]
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
- 8. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
common challenges in the formylation step of methyl 2-methoxybenzoate
Welcome to the technical support center for the formylation of methyl 2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific electrophilic aromatic substitution. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
I. Understanding the Reaction: Electronic and Steric Influences
Methyl 2-methoxybenzoate presents a unique case for electrophilic aromatic substitution. The aromatic ring is influenced by two competing substituents: an electron-donating methoxy group (-OCH₃) and an electron-withdrawing methyl ester group (-COOCH₃).
-
Electronic Effects: The potent electron-donating methoxy group is an ortho, para-director, activating these positions for electrophilic attack. Conversely, the methyl ester group is a meta-director and deactivates the ring.[1] The activating effect of the methoxy group dominates, making the positions ortho and para to it the most likely sites for formylation.
-
Steric Hindrance: The existing substituents on the ring create steric challenges that influence the final regioselectivity of the formylation reaction.
The interplay of these factors often leads to a mixture of products, primarily the 4-formyl and 6-formyl isomers, with the potential for di-formylation under certain conditions.[2]
II. Troubleshooting Common Challenges
This section addresses specific issues you may encounter during the formylation of methyl 2-methoxybenzoate in a question-and-answer format.
Q1: My reaction is resulting in a low yield of the desired formylated product. What are the likely causes and how can I improve it?
A1: Low yields in the formylation of methyl 2-methoxybenzoate can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Insufficient Electrophilicity: The Vilsmeier reagent, commonly used for formylation, is a relatively weak electrophile.[3] The deactivating effect of the methyl ester group on the aromatic ring can slow down the reaction.
-
Troubleshooting: Consider increasing the reaction temperature in increments (e.g., from room temperature to 50-80°C) to enhance the reaction rate.[3] However, be mindful that higher temperatures can also promote side reactions.
-
-
Moisture Contamination: Formylating agents, especially the Vilsmeier reagent (formed from DMF and POCl₃), are highly sensitive to moisture.[4] Water will quench the reagent and significantly reduce the yield.
-
Troubleshooting: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
-
Incomplete Hydrolysis: The initial product of the Vilsmeier-Haack reaction is an iminium ion, which must be hydrolyzed during workup to yield the final aldehyde.[3][5]
-
Troubleshooting: Ensure vigorous stirring during the aqueous workup. Adding a mild base like sodium acetate can facilitate the hydrolysis.
-
Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of the reaction?
A2: Achieving high regioselectivity is a primary challenge in the formylation of substituted arenes.[1] For methyl 2-methoxybenzoate, the main isomers are typically the 4-formyl and 6-formyl products.
-
Directed ortho-Metalation (DoM): This is a powerful technique for achieving high regioselectivity.[6] The methoxy group can act as a directed metalation group (DMG), guiding a strong base like n-butyllithium to deprotonate the adjacent ortho position (C6).[6] Quenching the resulting aryllithium intermediate with a formylating agent like DMF will yield the 6-formyl product with high selectivity.[7][8]
-
Choice of Formylation Method: Different formylation methods exhibit varying degrees of regioselectivity.
-
Vilsmeier-Haack: This method often gives a mixture of isomers with substituted anisoles.
-
Duff Reaction: This reaction typically favors ortho-formylation to a hydroxyl group.[2] While not directly applicable to the methoxy group, it highlights how different reagents can influence regioselectivity. A patent describes a method using urotropine (hexamine) and methanesulfonic acid to achieve formylation at the 5-position (para to the methoxy group).[9]
-
-
Steric Control: While less predictable, adjusting the steric bulk of the formylating agent or reaction conditions can sometimes influence the isomeric ratio.
Q3: My reaction is producing a significant amount of tar-like byproducts. What is causing this and how can I prevent it?
A3: Resin or polymer formation is a common issue in formylation reactions, particularly with activated aromatic compounds under acidic conditions.[4][10]
-
Excessive Heat: High temperatures can accelerate polymerization side reactions.[10]
-
Troubleshooting: Maintain the lowest effective temperature for the formylation reaction. Monitor the reaction progress closely using TLC or HPLC and stop the reaction as soon as the starting material is consumed.
-
-
Incorrect Stoichiometry: Using a large excess of the formylating agent can lead to di-formylation and other side reactions.[3][4]
-
Troubleshooting: Start with a 1:1 or slightly higher molar ratio of the formylating agent to your substrate.[3]
-
-
Reaction Time: Prolonged reaction times can increase the likelihood of byproduct formation.
-
Troubleshooting: Minimize the reaction time to what is necessary for completion.
-
Q4: I am struggling with the purification of the product from the reaction mixture. What are some effective strategies?
A4: Separating constitutional isomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common method for separating isomers. Experiment with different solvent systems (e.g., varying ratios of ethyl acetate and hexanes) to achieve optimal separation on a silica gel column.
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
HPLC Analysis: Reverse-phase HPLC can be used to analyze the purity of the final product.[11] A typical mobile phase might consist of acetonitrile, water, and an acid like phosphoric or formic acid.[11]
III. Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation
This protocol provides a general procedure for the formylation of methyl 2-methoxybenzoate using the Vilsmeier-Haack reaction.
Reagents and Equipment:
-
Methyl 2-methoxybenzoate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add anhydrous DMF to a round-bottom flask and cool to 0°C in an ice bath.
-
Slowly add POCl₃ (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the Vilsmeier reagent to form for 30-60 minutes at 0°C.[4]
-
Dissolve methyl 2-methoxybenzoate (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-60°C. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice containing sodium acetate.
-
Stir vigorously until the hydrolysis of the iminium intermediate is complete.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Directed ortho-Metalation (DoM)
This protocol outlines a procedure for the regioselective synthesis of methyl 6-formyl-2-methoxybenzoate.
Reagents and Equipment:
-
Methyl 2-methoxybenzoate
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ammonium chloride (saturated aqueous solution)
-
Round-bottom flask, syringes, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve methyl 2-methoxybenzoate (1 equivalent) in anhydrous THF in a round-bottom flask.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the mixture at -78°C for 1-2 hours.
-
Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Visualizing the Workflow
Caption: A generalized workflow for the formylation of methyl 2-methoxybenzoate.
V. Frequently Asked Questions (FAQs)
Q: Can I use other formylation methods like the Gattermann or Duff reaction? A: The Gattermann reaction typically requires hydrogen cyanide and a Lewis acid, making it less common due to safety concerns.[12] The Duff reaction is most effective for the ortho-formylation of phenols and may not be suitable for methyl 2-methoxybenzoate.[2]
Q: What is the expected isomeric ratio for the Vilsmeier-Haack formylation of methyl 2-methoxybenzoate? A: The exact ratio can vary depending on the reaction conditions. However, you should anticipate a mixture of the 4-formyl and 6-formyl isomers, with the possibility of the 5-formyl isomer as a minor product.
Q: Is it possible for the methyl ester group to be hydrolyzed during the reaction? A: Yes, under harsh acidic or basic conditions and elevated temperatures, hydrolysis of the methyl ester to the corresponding carboxylic acid can occur. It is important to control the reaction conditions to minimize this side reaction.
Q: How can I confirm the structure of the resulting isomers? A: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is the most powerful tool for structure elucidation. The coupling patterns and chemical shifts of the aromatic protons will allow you to distinguish between the different isomers.
VI. References
-
Benchchem. Troubleshooting side reactions during the formylation step of synthesis. 10
-
Benchchem. Technical Support Center: Improving Regioselectivity in the Formylation of Substituted Arenes. 1
-
Benchchem. Technical Support Center: Optimizing Aromatic Formylation Reactions. 3
-
Wikipedia. Duff reaction. --INVALID-LINK--
-
Benchchem. Troubleshooting guide for the formylation of aromatic amines. 4
-
Organic Chemistry Data. Formylation - Common Conditions. --INVALID-LINK--
-
Wikipedia. Gattermann reaction. --INVALID-LINK--
-
Schall, A., & Reiser, O. The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Science of Synthesis, 25, 6.5.1.1. --INVALID-LINK--
-
Wikipedia. Formylation. --INVALID-LINK--
-
Wikipedia. Vilsmeier–Haack reaction. --INVALID-LINK--
-
Wikipedia. Directed ortho metalation. --INVALID-LINK--
-
Google Patents. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate. --INVALID-LINK--
-
SIELC Technologies. Methyl 2-methoxybenzoate. --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. Formylation - Common Conditions [commonorganicchemistry.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Methyl 2-methoxybenzoate | SIELC Technologies [sielc.com]
- 12. Gattermann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up Methyl 5-Formyl-2-Methoxybenzoate Production
Welcome to the technical support center for the synthesis and scale-up of Methyl 5-formyl-2-methoxybenzoate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into overcoming common challenges in the production of this key pharmaceutical intermediate. We will focus on a robust and scalable synthetic route, addressing potential issues from reaction setup to final product purification.
Introduction to the Synthesis Pathway
The industrial production of Methyl 5-formyl-2-methoxybenzoate is efficiently achieved through a two-step process. The first step involves the methylation of salicylic acid to produce the starting material, Methyl 2-methoxybenzoate. The second, and more critical step for scale-up, is the regioselective formylation of this intermediate. A widely used and scalable method for this transformation is a variation of the Duff reaction, employing hexamine (urotropine) as the formylating agent in the presence of a strong acid, such as methanesulfonic acid (MSA).[1]
This guide will primarily focus on the challenges and troubleshooting associated with the second step—the formylation reaction—as this is where most difficulties arise during scale-up.
Reaction Workflow Diagram
Caption: Overall workflow for the synthesis of Methyl 5-formyl-2-methoxybenzoate.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis and scale-up of Methyl 5-formyl-2-methoxybenzoate.
Part 1: The Formylation Reaction
Q1: My reaction yield is significantly lower than the reported 85-95%. What are the most likely causes?
A1: Low yield is a common issue when scaling up formylation reactions. Several factors can contribute to this:
-
Insufficient Acid Catalyst: Methanesulfonic acid (MSA) acts as both a solvent and a catalyst, protonating the hexamine to form the electrophilic iminium ion species that attacks the aromatic ring.[2][3] An insufficient amount of MSA can lead to incomplete activation of the hexamine and a sluggish reaction. On a large scale, ensure the mass-to-volume ratio of Methyl 2-methoxybenzoate to MSA is maintained, typically in the range of 1:3 to 1:4 (kg:L).[1]
-
Moisture Contamination: The active formylating agent is sensitive to water. The presence of moisture in the starting materials or the reactor can consume the electrophile, leading to reduced yields. Ensure all reagents are anhydrous and the reactor is thoroughly dried before use.
-
Poor Temperature Control: The formylation reaction is typically run at elevated temperatures (80-90°C).[1] On a larger scale, inadequate heating or hotspots within the reactor can lead to inconsistent reaction rates and potential side reactions. Ensure efficient stirring and a well-calibrated heating system to maintain a uniform temperature throughout the reaction mass.
-
Sub-optimal Reagent Stoichiometry: The molar ratio of hexamine to the starting ester is critical. An excess of hexamine can lead to the formation of di-formylated byproducts, while an insufficient amount will result in incomplete conversion.[2] A typical mass ratio of Methyl 2-methoxybenzoate to urotropine is around 1:2.5.[1]
Q2: I am observing the formation of significant impurities. What are they, and how can I minimize them?
A2: Impurity formation is a key challenge in this synthesis. The most common impurities are isomeric byproducts and unreacted starting material.
-
Isomeric Impurities: The starting material, Methyl 2-methoxybenzoate, has two activating groups: the methoxy group (-OCH₃) which is ortho, para-directing, and the methyl ester group (-COOCH₃) which is meta-directing. The formylation reaction is an electrophilic aromatic substitution, and while the para position to the strongly activating methoxy group is favored (leading to the desired 5-formyl isomer), substitution at other positions can occur.
-
Methyl 3-formyl-2-methoxybenzoate (ortho-isomer): Formation of this isomer is possible due to the ortho-directing nature of the methoxy group. Steric hindrance from the adjacent methoxy and ester groups generally keeps this to a minimum.
-
Other isomers: While less likely, other isomers could form.
-
Minimization Strategy: Precise temperature control is crucial. Running the reaction within the optimal 80-90°C range helps favor the thermodynamically more stable 5-formyl product.[1]
-
-
Di-formylated Products: If both ortho positions to an activating group are available, di-formylation can occur, especially with an excess of the formylating agent.[2]
-
Minimization Strategy: Carefully control the stoichiometry of hexamine to Methyl 2-methoxybenzoate. Avoid using a large excess of hexamine.[2]
-
-
Unreacted Starting Material: This is often a result of the issues mentioned in Q1 (low temperature, insufficient catalyst, short reaction time).
-
Minimization Strategy: Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC. Ensure the reaction is driven to completion before initiating workup. A typical reaction time is 10-20 hours at 90°C.[1]
-
-
Hydrolysis of the Ester Group: The presence of strong acid and water (during workup) can potentially lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.[4][5]
-
Minimization Strategy: During the workup, after quenching with water, the pH is adjusted to 6-7.[1] This neutralizes the strong acid and prevents significant ester hydrolysis. Avoid prolonged exposure to highly acidic or basic conditions during workup.
-
Part 2: Workup and Purification
Q3: During the water quench and neutralization step, the product precipitates as a thick slurry that is difficult to filter. How can I improve the physical properties of the precipitate?
A3: This is a common physical processing challenge during scale-up. The rate of precipitation and crystal growth can be influenced by several factors:
-
Rate of Quench/Neutralization: Adding the reaction mixture to water too quickly or adding the neutralizing base too rapidly can cause rapid, uncontrolled precipitation, leading to fine particles or an amorphous solid that traps impurities and is difficult to filter.
-
Temperature Control: Ensure the reaction mixture is cooled to room temperature before quenching.[1] The quench and neutralization steps can be exothermic. Controlling the temperature during these steps by using a jacketed reactor or slow addition can promote the formation of larger, more easily filterable crystals.
-
Agitation: Maintain good agitation during quenching and neutralization to ensure homogeneity and prevent localized pH and temperature gradients.
Troubleshooting Steps for Poor Filtration:
-
Control Addition Rates: Add the reaction mass to water slowly with good stirring. Similarly, add the sodium hydroxide solution for neutralization dropwise or at a controlled rate.
-
Temperature Management: Cool the quench vessel with a water or glycol jacket to manage any exotherms.
-
"Seeding": If possible, adding a small amount of previously isolated, pure product (a seed crystal) to the solution just before or during precipitation can promote the growth of larger, more uniform crystals.
Q4: My final product purity is low even after filtration and washing. What purification strategies can I employ?
A4: If simple precipitation and washing are insufficient, more rigorous purification methods may be necessary.
-
Recrystallization: This is a highly effective method for purifying solid organic compounds.
-
Solvent Selection: The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility at room temperature or below. Based on the product's structure (an aromatic aldehyde with ester and ether functionalities), solvents like diisopropyl ether, ethanol, methanol, or mixtures of ethyl acetate and hexanes could be effective.[6] A good starting point reported in the literature is recrystallization from diisopropyl ether.[6]
-
Protocol: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can treat the hot solution with activated carbon and filter it. Allow the solution to cool slowly to promote the formation of pure crystals. Cool further in an ice bath to maximize yield, then collect the crystals by filtration.
-
-
Purification via Bisulfite Adduct: Aldehydes reversibly react with sodium bisulfite to form water-soluble adducts, which can be separated from non-aldehydic impurities.[7][8][9]
-
Procedure: Dissolve the crude product in a suitable solvent (e.g., methanol) and treat it with a saturated aqueous solution of sodium bisulfite. The aldehyde will form the adduct and move into the aqueous phase. The organic phase, containing non-aldehydic impurities, can be separated. The aldehyde can then be regenerated from the aqueous phase by adding a base (like NaOH) and extracted back into an organic solvent.[7] This method is particularly useful for removing impurities that are not aldehydes.
-
Key Process Parameters and Their Impact
| Parameter | Recommended Range | Impact of Deviation | Troubleshooting Action |
| Reaction Temperature | 80 - 90°C[1] | Too Low: Incomplete reaction, low yield. Too High: Increased byproduct formation, potential for runaway reaction. | Ensure calibrated temperature probes and efficient reactor heating/cooling. |
| M2MB:Urotropine Ratio | ~1:2.5 (by mass)[1] | Too Low: Incomplete conversion. Too High: Increased di-formylation. | Accurately weigh all reagents. Monitor reaction progress to confirm conversion. |
| M2MB:MSA Ratio | ~1:3 - 1:4 (kg:L)[1] | Too Low: Incomplete reaction due to insufficient catalysis. Too High: Increased cost, more challenging workup. | Use the recommended ratio; ensure good mixing on a large scale. |
| Reaction Time | 10 - 20 hours[1] | Too Short: Incomplete reaction. Too Long: Potential for side product formation or degradation. | Monitor reaction by HPLC/TLC and stop once starting material is consumed. |
| Workup pH | 6 - 7[1] | Too Low (Acidic): Risk of ester hydrolysis. Too High (Basic): Potential for other side reactions. | Use a calibrated pH meter and add base slowly during neutralization. |
Analytical Monitoring and Quality Control
Consistent product quality requires robust analytical methods.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for monitoring the reaction progress and assessing the purity of the final product. A C8 or C18 column with a mobile phase of acetonitrile and a buffered aqueous solution can effectively separate the starting material, product, and potential isomeric byproducts.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure of the final product. The spectrum of Methyl 5-formyl-2-methoxybenzoate is distinct. For example, the aldehyde proton will appear as a singlet around 9.9 ppm, and the aromatic protons will show a specific splitting pattern.[11] Comparing the spectrum of your product to a reference standard is crucial for identifying isomeric impurities.
-
Gas Chromatography (GC): GC can also be used for purity assessment, especially for monitoring residual solvents.
Scale-Up Safety Considerations
Scaling up this reaction introduces specific safety hazards that must be addressed.
-
Exothermic Reactions: The addition of urotropine to methanesulfonic acid and the subsequent reaction at elevated temperatures can be exothermic.
-
Control Measures: Use a reactor with an efficient cooling system. Add reagents portion-wise or via a controlled addition funnel to manage the rate of heat generation.[12] A "Safety by Design" approach, including calorimetric studies (e.g., using a reaction calorimeter), is highly recommended to understand the thermal hazards before scaling up.[13][14]
-
-
Reagent Hazards:
-
Methanesulfonic Acid (MSA): A strong, corrosive acid that can cause severe skin burns and eye damage.[15] Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and a face shield.
-
Hexamine (Urotropine): Can cause skin and eye irritation and may cause an allergic skin reaction.[16] At high temperatures, it can decompose.[17]
-
-
Pressure Build-up: The reaction mechanism involves the formation of gaseous intermediates. Ensure the reactor is properly vented to prevent pressure build-up.
Logical Flow for Troubleshooting Low Purity
Caption: A decision tree for troubleshooting low product purity.
References
- 1. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. The gas-phase reaction of methane sulfonic acid with the hydroxyl radical without and with water vapor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
- 8. 78515-16-9|Methyl 5-formyl-2-methoxybenzoate|BLD Pharm [bldpharm.com]
- 9. Methyl 5-formyl-2-methoxybenzoate | C10H10O4 | CID 10856352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Methyl 5-formyl-2-methoxybenzoate | 78515-16-9 [chemicalbook.com]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Methanesulfonic acid - Wikipedia [en.wikipedia.org]
- 16. bg.cpachem.com [bg.cpachem.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the Structural Elucidation of Methyl 3-formyl-2-methoxybenzoate
For professionals in the fields of chemical research, drug development, and materials science, the unambiguous structural determination of novel or synthesized organic molecules is a cornerstone of scientific rigor. Methyl 3-formyl-2-methoxybenzoate, a substituted aromatic compound with aldehyde, ester, and ether functionalities, presents an interesting case for spectroscopic analysis. This guide provides an in-depth interpretation of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, contextualized with comparative analytical techniques and supported by detailed experimental protocols. The insights herein are designed to be of practical value for scientists engaged in the synthesis and characterization of complex organic molecules.
The Power of Prediction in NMR Spectroscopy
In the absence of a publicly available, experimentally verified ¹H NMR spectrum for this compound, we turn to the robust predictive power of modern spectroscopic theory and data from closely related analogs. The predicted spectrum serves as a powerful tool for researchers, enabling them to anticipate spectral features, assign resonances with a high degree of confidence, and identify potential impurities or side products in a synthetic mixture. This predictive approach is grounded in the fundamental principles of chemical shifts and spin-spin coupling, influenced by the electronic effects of the substituents on the benzene ring.[1][2][3]
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehyde proton, the three aromatic protons, the methoxy protons, and the methyl ester protons. The chemical environment of each proton is unique, leading to a well-resolved spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | ~10.4 | Singlet | - | 1H | Aldehyde (-CHO) |
| 2 | ~7.9 | Doublet of doublets | ~7.8, ~1.5 | 1H | Aromatic (H-6) |
| 3 | ~7.7 | Doublet of doublets | ~7.8, ~1.5 | 1H | Aromatic (H-4) |
| 4 | ~7.2 | Triplet | ~7.8 | 1H | Aromatic (H-5) |
| 5 | ~3.9 | Singlet | - | 3H | Methoxy (-OCH₃) |
| 6 | ~3.9 | Singlet | - | 3H | Methyl Ester (-COOCH₃) |
In-Depth Spectral Interpretation
The Aldehyde Proton: A Downfield Singlet
The proton of the formyl group (-CHO) is expected to be the most downfield signal in the spectrum, appearing around δ 10.4 ppm.[4] This significant deshielding is a direct consequence of the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O double bond. Due to the absence of adjacent protons, this signal will appear as a sharp singlet.
The Aromatic Region: A Complex Splitting Pattern
The three protons on the aromatic ring (H-4, H-5, and H-6) will resonate in the region of δ 7.0-8.0 ppm. Their precise chemical shifts and splitting patterns are dictated by the electronic effects of the three substituents: the electron-withdrawing aldehyde and methyl ester groups, and the electron-donating methoxy group.[5][6]
-
H-6: This proton is ortho to the electron-withdrawing methyl ester group and meta to the electron-withdrawing aldehyde group. It is also para to the electron-donating methoxy group. The cumulative effect of these substituents is expected to deshield H-6 significantly, placing its signal at the downfield end of the aromatic region, around δ 7.9 ppm. It will be split by H-5 (ortho coupling, J ≈ 7.8 Hz) and H-4 (meta coupling, J ≈ 1.5 Hz), appearing as a doublet of doublets.
-
H-4: This proton is ortho to the electron-withdrawing aldehyde group and meta to the electron-donating methoxy group and the electron-withdrawing methyl ester group. The strong deshielding effect of the ortho aldehyde group will likely place its signal around δ 7.7 ppm. It will be split by H-5 (ortho coupling, J ≈ 7.8 Hz) and H-6 (meta coupling, J ≈ 1.5 Hz), also resulting in a doublet of doublets.
-
H-5: Situated between H-4 and H-6, this proton will experience ortho coupling to both neighbors. It is meta to both the methoxy and methyl ester groups and para to the aldehyde group. This will likely result in a triplet (or more accurately, a doublet of doublets with similar coupling constants) around δ 7.2 ppm.
The Methoxy and Methyl Ester Protons: Overlapping Singlets
The protons of the methoxy (-OCH₃) and methyl ester (-COOCH₃) groups are not coupled to any other protons and will therefore appear as sharp singlets. Both are attached to oxygen atoms, and their chemical shifts are expected to be very similar, likely around δ 3.9 ppm.[7] In a standard 1D spectrum, these two signals may overlap. Two-dimensional NMR techniques, such as HSQC or HMBC, would be necessary to definitively assign each singlet.
Comparative Analysis with Other Analytical Techniques
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR | Number and type of carbon environments. | Provides a count of unique carbons, confirming the molecular formula. Chemical shifts are indicative of functional groups. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Excellent for identifying the carbonyl groups of the aldehyde (around 1700 cm⁻¹) and the ester (around 1720 cm⁻¹), as well as the C-O stretches of the ether and ester.[8][9][10][11] | Provides limited information about the overall connectivity of the molecule and cannot distinguish between positional isomers. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Provides the exact molecular weight, confirming the molecular formula. Fragmentation patterns can offer clues about the structure. | Isomer differentiation can be challenging without tandem MS (MS/MS) and reference spectra. |
| Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC) | Purity and separation of isomers. | Excellent for determining the purity of a sample and for separating positional isomers.[12] | Does not provide detailed structural information on its own; typically coupled with a spectroscopic detector (e.g., MS or UV). |
Experimental Protocols
¹H NMR Sample Preparation and Data Acquisition
A robust and reproducible protocol is essential for obtaining high-quality NMR data.
Protocol 1: ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles.
-
Capping and Cleaning: Cap the NMR tube and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.
Protocol 2: ¹H NMR Data Acquisition
The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.[13][14]
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range that encompasses all expected signals, typically 0-12 ppm.
Visualization of the Analytical Workflow
The logical flow of structural elucidation using ¹H NMR can be visualized as follows:
Caption: Workflow for ¹H NMR analysis.
Conclusion
The structural elucidation of this compound provides an excellent case study in the application of modern spectroscopic techniques. While the absence of a published experimental spectrum necessitates a predictive approach for its ¹H NMR analysis, the principles of chemical shifts and coupling constants, supported by data from analogous compounds, allow for a confident and detailed interpretation. For researchers in drug development and related fields, the ability to predict and interpret NMR spectra is an invaluable skill. When combined with complementary techniques such as ¹³C NMR, IR spectroscopy, and mass spectrometry, a complete and unambiguous structural assignment can be achieved, ensuring the integrity and validity of scientific research.
References
- 1. NMR chemical shift prediction of benzenes [stenutz.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. rsc.org [rsc.org]
- 8. IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 14. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
A Senior Application Scientist's Guide to the 13C NMR Spectrum of Methyl 3-formyl-2-methoxybenzoate
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for determining the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR spectrum of Methyl 3-formyl-2-methoxybenzoate, a substituted aromatic compound with functionalities relevant to medicinal chemistry and materials science.
This comparison guide will navigate through a predicted 13C NMR spectrum of the target molecule, compare it with structurally similar compounds, and provide a robust experimental protocol for acquiring high-quality spectral data. The analysis is grounded in established principles of NMR spectroscopy and supported by computational prediction methods.
The Structural Landscape: Predicting the 13C NMR Spectrum
Due to the absence of a publicly available experimental spectrum for this compound, we will leverage computational methods and substituent effect analysis to predict its 13C NMR spectrum. This approach is a powerful tool in modern chemistry, allowing for the proactive analysis of molecular structures.[1][2] Online databases and prediction software, such as NMRDB.org, utilize algorithms based on large datasets of known spectra to provide reliable estimations.[3]
The structure of this compound, with its distinct carbon environments, is depicted below. Each unique carbon is numbered to facilitate spectral assignment.
Caption: Structure of this compound with carbon numbering.
Based on the analysis of substituent effects and typical chemical shift ranges, a predicted 13C NMR spectrum would exhibit ten distinct signals. The predicted chemical shifts are summarized in the table below.
| Carbon | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C9 (CHO) | 190-200 | The aldehyde carbonyl carbon is highly deshielded and typically appears in this downfield region.[4][5] |
| C7 (COOCH3) | 165-175 | The ester carbonyl carbon is also significantly deshielded, but generally appears upfield from an aldehyde carbonyl.[4][6] |
| C2 | 150-160 | This aromatic carbon is attached to the electron-donating methoxy group, leading to a downfield shift. |
| C6 | 130-140 | This carbon is ortho to the electron-withdrawing ester group, causing a downfield shift. |
| C4 | 125-135 | This carbon is para to the methoxy group and meta to the formyl and ester groups, its shift will be a composite of these effects. |
| C5 | 120-130 | This carbon is meta to the methoxy and ester groups and para to the formyl group. |
| C1 | 115-125 | This ipso-carbon is attached to the ester group. |
| C3 | 110-120 | This carbon is attached to the formyl group, an electron-withdrawing group, which will cause a downfield shift relative to an unsubstituted benzene ring. |
| C10 (OCH3) | 55-65 | The methoxy carbon attached to the aromatic ring typically appears in this range. |
| C8 (COOCH3) | 50-60 | The methyl ester carbon also appears in this region, often slightly upfield from an aromatic methoxy carbon. |
Comparative Analysis: Learning from Analogs
To build confidence in our predicted spectrum, we can compare it to the experimental 13C NMR data of structurally related compounds. This comparative approach allows us to observe the incremental effects of each substituent on the chemical shifts of the benzene ring and the functional groups.
| Compound | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | C=O (ppm) | OCH3 (ppm) |
| Methyl Benzoate[7][8] | 130.1 | 129.5 | 128.3 | 132.8 | 128.3 | 129.5 | 167.0 | 52.1 |
| Methyl 2-Methoxybenzoate[9][10] | 120.1 | 159.0 | 112.0 | 133.5 | 120.1 | 131.5 | 166.8 | 52.0 (ester), 55.8 (methoxy) |
| Predicted: this compound | ~120 | ~155 | ~115 | ~130 | ~125 | ~135 | ~168 (ester), ~195 (aldehyde) | ~53 (ester), ~60 (methoxy) |
From this comparison, we can draw several key insights:
-
The methoxy group at the C2 position in Methyl 2-methoxybenzoate causes a significant downfield shift of C2 and an upfield shift of the ortho C1 and C3 carbons, as expected for an electron-donating group.
-
The ester group deshields the ipso-carbon (C1) and the carbonyl carbon appears consistently around 167 ppm.
-
The introduction of the formyl group at the C3 position in our target molecule is predicted to further influence the chemical shifts of the aromatic carbons, particularly C3, C2, and C4, due to its electron-withdrawing nature. The aldehyde carbonyl will introduce a new, highly deshielded signal around 195 ppm.
Experimental Protocol for 13C NMR Acquisition
To obtain a high-quality experimental 13C NMR spectrum of this compound, the following protocol is recommended.
Caption: Workflow for acquiring a 13C NMR spectrum.
Conclusion
The analysis of the 13C NMR spectrum of this compound, even in the absence of experimental data, can be approached with a high degree of confidence through computational prediction and comparative analysis with known compounds. This guide has outlined the expected chemical shifts, provided a rationale for their assignment, and offered a robust experimental protocol for obtaining high-quality data. By combining these theoretical and practical approaches, researchers can effectively utilize 13C NMR spectroscopy for the unambiguous structural elucidation of this and other novel organic molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Visualizer loader [nmrdb.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Methyl benzoate (93-58-3) 13C NMR [m.chemicalbook.com]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]
- 9. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl 2-methoxybenzoate(606-45-1) 13C NMR [m.chemicalbook.com]
The Analytical Edge: A Comparative Guide to High-Resolution Mass Spectrometry Analysis of Methyl 3-formyl-2-methoxybenzoate
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous identification and characterization of molecules are paramount. For researchers and drug development professionals, high-resolution mass spectrometry (HRMS) stands as a cornerstone analytical technique, offering unparalleled precision in mass determination. This guide provides an in-depth technical comparison of the HRMS data for Methyl 3-formyl-2-methoxybenzoate, a key building block in organic synthesis. We will explore its theoretical high-resolution mass data, propose a fragmentation pathway, and contrast its HRMS profile with that of its structural isomers, demonstrating the power of this technique in resolving chemical ambiguities.
The Significance of Precise Mass Determination
This compound (C₁₀H₁₀O₄) is a multifunctional aromatic compound whose utility in the synthesis of complex organic molecules necessitates stringent quality control.[1] The presence of isomeric impurities can significantly impact reaction yields, biological activity, and the safety profile of downstream products. HRMS provides the capability to measure the mass of a molecule with exceptional accuracy, typically to within a few parts per million (ppm). This precision allows for the confident determination of the elemental composition of a molecule and the differentiation of compounds with the same nominal mass but different chemical formulas.
High-Resolution Mass Spectrometry Data of this compound
The elemental composition of this compound is C₁₀H₁₀O₄. Based on the most abundant isotopes of these elements, the theoretical monoisotopic mass can be calculated with high precision.
Table 1: Theoretical High-Resolution Mass Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₀H₁₀O₄ |
| Nominal Mass | 194 Da |
| Monoisotopic Mass | 194.057909 u[2] |
| [M+H]⁺ Adduct | 195.06518 m/z |
| [M+Na]⁺ Adduct | 217.04712 m/z |
| [M+K]⁺ Adduct | 233.02106 m/z |
| [M+NH₄]⁺ Adduct | 212.09172 m/z |
Data sourced from PubChemLite predictions.
The high-resolution measurement of any of these adducts in an experimental setting can confirm the elemental composition of the analyte, a critical first step in its identification.
Unraveling the Structure: A Proposed Fragmentation Pathway
In addition to accurate mass measurement of the parent ion, HRMS coupled with tandem mass spectrometry (MS/MS) provides structural information through the analysis of fragmentation patterns. For this compound, the fragmentation is dictated by its functional groups: a methyl ester, a methoxy group, and an aldehyde group on a benzene ring.
A plausible fragmentation pathway under electron ionization (EI) or collision-induced dissociation (CID) is proposed below. Aromatic aldehydes and esters exhibit characteristic fragmentation patterns, often involving cleavages alpha to the carbonyl groups.[3][4][5]
Caption: Proposed electron ionization fragmentation pathway for this compound.
The Isomer Challenge: A Comparative Analysis
The true power of HRMS is highlighted when differentiating between isomers—molecules with the same chemical formula but different atomic arrangements. The fragmentation patterns and, in some cases, subtle mass differences in fragments can serve as fingerprints for each isomer. Let's compare the HRMS data of this compound with its isomers.
Table 2: High-Resolution Mass Spectrometry Data Comparison of C₁₀H₁₀O₄ Isomers
| Compound | Key Distinguishing Fragments (Predicted/Observed) | Rationale for Differentiation |
| This compound | Predicted: [M-OCH₃]⁺ at m/z 163.0390, [M-CHO]⁺ at m/z 165.0546 | The ortho positioning of the methoxy and ester groups may lead to unique rearrangement and fragmentation pathways. |
| Methyl 4-formyl-2-methoxybenzoate | Predicted: [M+H]⁺ at m/z 195.06518, [M+Na]⁺ at m/z 217.04712.[6] | While the parent ion mass is identical, the relative abundances of fragment ions are expected to differ due to the different substitution pattern on the aromatic ring. |
| Methyl 5-formyl-2-methoxybenzoate | Observed MS: [M+H]⁺ at m/z 195.05.[7] Predicted: [M+H]⁺ at m/z 195.06518, [M+Na]⁺ at m/z 217.04712.[8] | The meta-position of the formyl group relative to the ester will influence the electronic effects and thus the fragmentation cascade, leading to a different MS/MS spectrum. |
| Methyl 2-formyl-5-methoxybenzoate | Predicted: [M+H]⁺ at m/z 195.06518, [M+Na]⁺ at m/z 217.04712.[9] | The altered positions of the substituents will result in a distinct fragmentation pattern compared to the 3-formyl isomer. |
For a closely related compound, Methyl 4-formylbenzoate (C₉H₈O₃), experimental GC-MS data shows a strong peak for the [M-OCH₃]⁺ fragment at m/z 133, which is a common loss from methyl esters.[10] This supports the proposed fragmentation pathway for our target molecule.
Experimental Protocol for HRMS Analysis
To acquire high-quality HRMS data for this compound and its isomers, either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. The choice of technique depends on the sample matrix and the desired sensitivity.
Recommended Methodology: LC-HRMS
LC-MS is often preferred for its versatility and applicability to a wide range of compounds without the need for derivatization.[11]
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to obtain a final concentration of 1 µg/mL in 50:50 water:acetonitrile with 0.1% formic acid.
2. Liquid Chromatography Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size) is suitable for separating the isomers.[11]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the compounds, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
3. High-Resolution Mass Spectrometry Parameters:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
Resolution: > 60,000 FWHM.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) with varying collision energies to generate a comprehensive fragmentation spectrum.
Caption: A typical experimental workflow for the LC-HRMS analysis of this compound.
Conclusion
High-resolution mass spectrometry is an indispensable tool for the definitive characterization of organic molecules like this compound. By providing highly accurate mass measurements, it enables the confirmation of elemental composition. When combined with tandem mass spectrometry, HRMS can elucidate structural details through fragmentation analysis, which is crucial for distinguishing between closely related isomers. The methodologies and comparative data presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize this important synthetic intermediate, ensuring the integrity and quality of their scientific endeavors.
References
- 1. webqc.org [webqc.org]
- 2. C10H10O4 - Wikipedia [en.wikipedia.org]
- 3. www1.udel.edu [www1.udel.edu]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. PubChemLite - Methyl 4-formyl-2-methoxybenzoate (C10H10O4) [pubchemlite.lcsb.uni.lu]
- 7. Methyl 5-formyl-2-methoxybenzoate | 78515-16-9 [chemicalbook.com]
- 8. Methyl 5-formyl-2-methoxybenzoate | C10H10O4 | CID 10856352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - Methyl 2-formyl-5-methoxybenzoate (C10H10O4) [pubchemlite.lcsb.uni.lu]
- 10. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Methyl 3-formyl-2-methoxybenzoate and Its Analogs
This guide provides an in-depth comparative analysis of the spectroscopic data for Methyl 3-formyl-2-methoxybenzoate and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data to facilitate compound identification, characterization, and quality control.
Introduction
This compound and its analogs are valuable building blocks in organic synthesis, particularly in the development of pharmaceutical compounds and fine chemicals. The precise arrangement of the formyl, methoxy, and methyl ester functional groups on the benzene ring dictates the molecule's reactivity and its utility in complex synthetic pathways. Consequently, unambiguous structural confirmation through spectroscopic methods is paramount. This guide offers a detailed examination of the spectral characteristics of these compounds, highlighting the subtle yet significant differences that arise from variations in substituent positions.
Due to the limited availability of published experimental spectra for this compound, this guide utilizes predicted spectroscopic data for the primary compound, generated from established theoretical models. This data is then compared with experimentally obtained spectra for its key analogs to provide a comprehensive and practical reference.
Comparative Spectroscopic Analysis
This section presents a detailed comparison of the spectroscopic data for this compound and two of its closely related analogs: Methyl 5-formyl-2-methoxybenzoate and 3-Formyl-2-methylbenzoic acid.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the protons in each molecule offer a unique fingerprint.
Table 1: ¹H NMR Spectroscopic Data (Predicted for Target Compound, Experimental for Analogs)
| Compound | Aldehyde Proton (CHO) (δ, ppm) | Aromatic Protons (δ, ppm) | Methoxy Protons (OCH₃) (δ, ppm) | Methyl Ester Protons (COOCH₃) (δ, ppm) | Other Protons (δ, ppm) |
| This compound (Predicted) | ~10.4 (s) | ~7.9 (dd), ~7.6 (dd), ~7.2 (t) | ~3.9 (s) | ~3.9 (s) | - |
| Methyl 5-formyl-2-methoxybenzoate | 9.91 (s) | 8.31 (d, J = 2.1 Hz), 8.02 (dd, J = 8.5, 2.5 Hz), 7.11 (d, J = 8.6 Hz) | 3.99 (s) | 3.91 (s) | - |
| 3-Formyl-2-methylbenzoic acid | 10.2 (s, predicted) | Aromatic region (predicted) | - | - | Carboxylic acid proton: ~11-13 (br s, predicted), Methyl protons: ~2.5 (s, predicted) |
Causality Behind Experimental Choices: The selection of deuterated chloroform (CDCl₃) as a solvent is standard for these types of non-polar to moderately polar organic compounds, as it dissolves them well and its residual solvent peak does not typically interfere with the signals of interest. Tetramethylsilane (TMS) is used as an internal standard to calibrate the chemical shift scale to 0 ppm.
Analysis and Interpretation: The aldehyde proton in all three compounds appears as a singlet in the highly deshielded region of the spectrum (δ 9.9-10.4 ppm), a characteristic feature of formyl groups directly attached to an aromatic ring. The exact chemical shift is influenced by the electronic effects of the other substituents.
In the predicted spectrum of This compound , the aromatic protons are expected to exhibit a complex splitting pattern due to their ortho, meta, and para relationships. The methoxy and methyl ester protons are predicted to appear as sharp singlets around 3.9 ppm.
For Methyl 5-formyl-2-methoxybenzoate , the experimental data shows distinct signals for the three aromatic protons, with their multiplicities and coupling constants providing clear information about their positions relative to each other and the other substituents.[1] The downfield shift of the proton at 8.31 ppm is consistent with its position ortho to the electron-withdrawing formyl group.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic environment.
Table 2: ¹³C NMR Spectroscopic Data (Predicted for Target Compound, Experimental for Analogs)
| Compound | Carbonyl Carbon (C=O) (δ, ppm) | Aldehyde Carbon (CHO) (δ, ppm) | Aromatic Carbons (δ, ppm) | Methoxy Carbon (OCH₃) (δ, ppm) | Methyl Ester Carbon (COOCH₃) (δ, ppm) | Other Carbons (δ, ppm) |
| This compound (Predicted) | ~166 | ~191 | ~120 - 160 | ~63 | ~52 | - |
| Methyl 5-formyl-2-methoxybenzoate | 165.4 | 190.9 | 162.2, 135.5, 132.9, 126.9, 124.8, 112.9 | 56.4 | 52.3 | - |
| 3-Formyl-2-methylbenzoic acid | Carboxylic acid carbon: ~170 (predicted) | ~192 (predicted) | Aromatic region (predicted) | - | - | Methyl carbon: ~15 (predicted) |
Analysis and Interpretation: The carbonyl carbons of the ester and aldehyde groups are readily identifiable by their characteristic downfield chemical shifts. The aldehyde carbon appears at a higher chemical shift (around 190-192 ppm) compared to the ester carbonyl carbon (around 165-170 ppm).
The aromatic region of the ¹³C NMR spectrum for each compound displays a series of peaks corresponding to the different carbon environments within the benzene ring. The chemical shifts are influenced by the electron-donating (methoxy, methyl) and electron-withdrawing (formyl, ester, carboxylic acid) nature of the substituents.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Predicted) | Methyl 5-formyl-2-methoxybenzoate | 3-Formyl-2-methylbenzoic acid |
| C=O (Ester) | ~1725 | ~1720 | - |
| C=O (Aldehyde) | ~1700 | ~1695 | ~1690 |
| C=O (Carboxylic Acid) | - | - | ~1700 |
| C-H (Aldehyde) | ~2820, ~2720 | ~2830, ~2730 | ~2825, ~2725 |
| C-O (Ester/Acid/Ether) | ~1250-1300, ~1050-1150 | ~1250-1300, ~1050-1150 | ~1250-1300, ~1050-1150 |
| Aromatic C=C | ~1600, ~1480 | ~1605, ~1475 | ~1600, ~1485 |
| O-H (Carboxylic Acid) | - | - | ~2500-3300 (broad) |
Analysis and Interpretation: The most prominent features in the IR spectra of these compounds are the strong carbonyl (C=O) stretching absorptions. The distinct frequencies for the ester and aldehyde carbonyls allow for their differentiation. In 3-Formyl-2-methylbenzoic acid , the carboxylic acid carbonyl stretch would likely overlap with the aldehyde carbonyl, and the presence of a very broad O-H stretch from 2500-3300 cm⁻¹ would be a key identifier.
The characteristic C-H stretching vibrations of the aldehyde group, appearing as two weak bands around 2820 and 2720 cm⁻¹, are also diagnostic. The C-O stretching vibrations and the aromatic C=C stretching bands further confirm the presence of the respective functional groups.
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and for gaining structural insights through the analysis of fragmentation patterns.
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 194.0579 (calculated) | Predicted: 163 ([M-OCH₃]⁺), 135 ([M-COOCH₃]⁺) |
| Methyl 5-formyl-2-methoxybenzoate | 194 | 163 ([M-OCH₃]⁺), 135 ([M-COOCH₃]⁺) |
| 3-Formyl-2-methylbenzoic acid | 164.0473 (calculated) | Predicted: 147 ([M-OH]⁺), 119 ([M-COOH]⁺) |
Analysis and Interpretation: The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. For aromatic esters, common fragmentation pathways include the loss of the alkoxy group (-OR) from the ester and the loss of the entire ester group. For This compound and its 5-formyl isomer, the loss of the methoxy group (CH₃O·, 31 Da) to give a fragment at m/z 163 is a likely fragmentation pathway. Another expected fragmentation is the loss of the carbomethoxy radical (·COOCH₃, 59 Da) resulting in a fragment at m/z 135.
For 3-Formyl-2-methylbenzoic acid , characteristic fragmentation would involve the loss of a hydroxyl radical (·OH, 17 Da) to give a fragment at m/z 147, and the loss of the carboxyl group (·COOH, 45 Da) to yield a fragment at m/z 119.
Experimental Protocols
To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential.
NMR Spectroscopy
Workflow for Acquiring ¹H and ¹³C NMR Spectra
Caption: Workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum using appropriate parameters (e.g., 30° pulse angle, 2-4 second acquisition time, 1-5 second relaxation delay, 8-16 scans). Following this, acquire the ¹³C spectrum, which typically requires a larger number of scans for adequate signal-to-noise.
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction.
-
Analysis: Calibrate the chemical shift scale using the TMS peak at 0 ppm. Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities.
ATR-FTIR Spectroscopy
Workflow for Acquiring an ATR-FTIR Spectrum
Caption: Workflow for ATR-FTIR data acquisition.
-
Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Acquire a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application (for solids): For solid samples, apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Sample Spectrum: Acquire the infrared spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft cloth.
Gas Chromatography-Mass Spectrometry (GC-MS)
Workflow for GC-MS Analysis
References
The Definitive Guide to Structural Elucidation: A Comparative Analysis Focused on Single-Crystal X-ray Diffraction of Substituted Benzoates
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern science. It is the bedrock upon which structure-activity relationships are understood, synthetic pathways are confirmed, and intellectual property is built. This guide provides an in-depth, expert-driven comparison of analytical techniques for the structural elucidation of small organic molecules, centered around a detailed examination of a single-crystal X-ray diffraction (SCXRD) analysis.
While our target molecule of interest is Methyl 3-formyl-2-methoxybenzoate, a versatile building block in organic synthesis, a publicly available crystal structure for this specific compound is not available at the time of this publication. To provide a data-driven and practical guide, we will utilize the closely related structure of Methyl 4-acetoxy-3-methoxybenzoate as a representative example. The principles and workflows discussed are directly applicable to this compound and a wide array of similar small organic molecules.
The Imperative of Unambiguous Structural Assignment
In the realm of drug discovery and materials science, subtle differences in molecular architecture can lead to profound changes in biological activity or material properties. Regioisomers, such as the various isomers of formyl-methoxybenzoates, possess the same molecular formula but differ in the spatial arrangement of their functional groups. These differences can drastically alter how a molecule interacts with a biological target or packs in a solid state. Therefore, relying on techniques that provide unequivocal structural evidence is not just best practice; it is a necessity.
Single-crystal X-ray diffraction stands as the gold standard for determining the atomic and molecular structure of a crystalline compound. It provides a detailed three-dimensional map of electron density, revealing precise bond lengths, bond angles, and the overall conformation of the molecule.
Single-Crystal X-ray Diffraction: A Step-by-Step Protocol
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process that demands both skill and a deep understanding of the underlying principles. Here, we outline the comprehensive workflow for the single-crystal X-ray diffraction analysis of our representative compound, Methyl 4-acetoxy-3-methoxybenzoate.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Crucial First Step):
-
Rationale: The quality of the diffraction data is intrinsically linked to the quality of the crystal. A suitable crystal should be a single, well-ordered entity, free from significant defects.
-
Procedure: High-purity Methyl 4-acetoxy-3-methoxybenzoate is dissolved in a suitable solvent (e.g., a mixture of ethyl acetate and hexane) to form a saturated or near-saturated solution. Slow evaporation of the solvent at a constant temperature is then employed to encourage the gradual formation of single crystals. Other techniques such as vapor diffusion or slow cooling of a saturated solution can also be effective.
-
-
Crystal Selection and Mounting:
-
Rationale: A crystal of appropriate size (typically 0.1-0.3 mm in each dimension) with sharp edges and no visible cracks or frosting is selected under a microscope.
-
Procedure: The selected crystal is carefully picked up using a cryoloop and coated in a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures. The crystal is then mounted on a goniometer head.
-
-
Data Collection:
-
Rationale: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. Collecting data at low temperatures (e.g., 100 K) minimizes thermal vibrations of the atoms, leading to higher quality data.
-
Procedure: The mounted crystal is placed on a diffractometer. A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The instrument software automatically controls the data collection strategy to ensure a complete and redundant dataset is obtained.
-
-
Data Processing and Structure Solution:
-
Rationale: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection. The "phase problem" is then solved to generate an initial electron density map.
-
Procedure: The collected data are integrated and scaled using software such as SHELXS. Direct methods are typically employed for small molecules to solve the phase problem and generate an initial structural model.
-
-
Structure Refinement:
-
Rationale: The initial model is refined against the experimental data to improve the agreement between the observed and calculated diffraction patterns.
-
Procedure: A process of least-squares refinement is carried out using software like SHELXL. This involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed using metrics such as the R-factor.
-
Below is a diagram illustrating the workflow for single-crystal X-ray diffraction analysis:
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Data for Methyl 4-acetoxy-3-methoxybenzoate
The crystallographic data for our representative compound provides a concrete example of the detailed information obtained from a successful SCXRD analysis.
| Parameter | Value |
| Chemical Formula | C₁₁H₁₂O₅ |
| Formula Weight | 224.21 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.5523(7) |
| b (Å) | 12.7610(17) |
| c (Å) | 15.374(2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1089.3(2) |
| Z | 4 |
| Temperature (K) | 296(2) |
| R-factor (Rgt(F)) | 0.0273 |
| wR(F²) | 0.0787 |
Data sourced from Zeitschrift für Kristallographie - New Crystal Structures.[1]
A Comparative Look: Alternative Structural Elucidation Techniques
While single-crystal X-ray diffraction is the definitive method, obtaining suitable single crystals can be a significant bottleneck. In such cases, researchers must turn to other powerful analytical techniques. Here, we compare SCXRD with two common alternatives: Powder X-ray Diffraction (PXRD) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Powder X-ray Diffraction (PXRD)
PXRD is a technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented microcrystals.
-
How it Compares: While SCXRD provides the complete 3D structure from a single crystal, PXRD of a new compound typically yields a diffraction pattern that serves as a "fingerprint" for that specific crystalline phase.[2] Ab initio structure determination from powder data is possible but is significantly more complex than from single-crystal data due to the overlapping of reflections. However, PXRD is invaluable for phase identification, purity analysis, and studying polymorphism. For many organic compounds that are difficult to crystallize as large single crystals, PXRD may be the only available diffraction technique.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an immensely powerful tool for elucidating the structure of organic compounds in solution.[4] It provides detailed information about the chemical environment of atoms (primarily ¹H and ¹³C) and their connectivity.
-
How it Compares: NMR excels at determining the connectivity of a molecule through experiments like COSY and HSQC, which can be crucial for distinguishing between isomers.[4] For a molecule like this compound, ¹H NMR would clearly show the number of different protons and their coupling patterns, allowing for the determination of the substitution pattern on the aromatic ring. However, NMR provides information about the molecule's structure in solution, which may differ from its conformation in the solid state. It does not directly provide the detailed bond lengths and angles or the packing arrangement in a crystal lattice that SCXRD does.
Head-to-Head Comparison: SCXRD vs. PXRD vs. NMR
The choice of analytical technique often depends on the specific research question and the nature of the sample. The following table provides a direct comparison of the strengths and limitations of each method for the structural analysis of a small organic molecule like this compound.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) | NMR Spectroscopy |
| Sample Requirement | Single, high-quality crystal (0.1-0.3 mm) | Polycrystalline powder | Soluble sample |
| Information Obtained | Unambiguous 3D molecular structure, bond lengths, bond angles, crystal packing | Crystalline phase identification, lattice parameters, phase purity | Molecular connectivity, stereochemistry in solution, dynamic processes |
| Primary Strength | Definitive structural determination | High-throughput, good for phase analysis and polymorphism | Excellent for isomer differentiation and structure in solution |
| Primary Limitation | Crystal growth can be challenging and time-consuming | Structure solution is complex and often not possible | Does not provide solid-state structure or packing information |
| Application to Isomers | Can definitively solve the structure of a single isomer | Can distinguish between different crystalline forms of isomers | Powerful for distinguishing between isomers in solution |
Here is a logical diagram comparing the primary applications of these techniques:
Caption: Decision tree for selecting an analytical technique.
Conclusion
For the definitive structural elucidation of a novel small organic molecule such as this compound, single-crystal X-ray diffraction remains the unparalleled gold standard. It provides an unambiguous three-dimensional map of the molecule, which is invaluable for drug design, materials science, and fundamental chemical research. As demonstrated with the representative structure of Methyl 4-acetoxy-3-methoxybenzoate, the level of detail obtained is unsurpassed by other techniques.
However, the practical challenges of crystal growth necessitate a multi-faceted approach to structural analysis. Powder X-ray diffraction and NMR spectroscopy are not merely alternatives but are powerful, complementary techniques. PXRD is essential for analyzing bulk material and studying polymorphism, while NMR provides indispensable information about molecular connectivity and structure in the solution state, often being the most practical tool for distinguishing between regioisomers. A comprehensive understanding of a molecule's properties often requires the judicious application of all three techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-formyl-3-methoxybenzoate | C10H10O4 | CID 10631650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
